molecular formula C6H4BClN2O2 B1462749 2-Chloro-5-cyanopyridine-3-boronic acid CAS No. 957060-96-7

2-Chloro-5-cyanopyridine-3-boronic acid

Cat. No.: B1462749
CAS No.: 957060-96-7
M. Wt: 182.37 g/mol
InChI Key: JOXTUWQJEBJZEK-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanopyridine-3-boronic acid is a useful research compound. Its molecular formula is C6H4BClN2O2 and its molecular weight is 182.37 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-chloro-5-cyanopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXTUWQJEBJZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657390
Record name (2-Chloro-5-cyanopyridin-3-yl)boronic acid
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Molecular Weight

182.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-96-7
Record name B-(2-Chloro-5-cyano-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-5-cyanopyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-cyanopyridine-3-boronic Acid: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-cyanopyridine-3-boronic acid, a pivotal intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic design of the synthetic route, the mechanistic underpinnings of each reaction step, and a detailed, field-tested experimental protocol. The causality behind experimental choices, safety considerations, and methods for purification and characterization will be thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

Substituted pyridine derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs. Among the vast array of functionalized pyridines, this compound has emerged as a particularly valuable building block. Its trifunctional nature—a reactive chlorine atom, a versatile cyano group, and a boronic acid moiety amenable to cross-coupling reactions—offers medicinal chemists a powerful tool for molecular diversification.

The boronic acid group, in particular, is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient and selective formation of carbon-carbon bonds, a critical step in the assembly of complex drug molecules. The presence of the chloro and cyano functionalities on the pyridine ring provides additional handles for subsequent chemical modifications, enabling the exploration of a wider chemical space in the quest for new therapeutic agents.

This guide will focus on a robust and efficient synthetic pathway to this compound, emphasizing a strategy that proceeds via a regioselective halogen-metal exchange reaction.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound (1), points towards a 2-chloro-3-lithiated-5-cyanopyridine intermediate (2). This intermediate can be generated from a suitable 2-chloro-3-halopyridine-5-carbonitrile precursor (3) through a halogen-metal exchange. The choice of the halogen at the 3-position is critical for achieving the desired regioselectivity.

To ensure a selective and efficient reaction, a 2-chloro-3-iodopyridine-5-carbonitrile (3a) is the preferred starting material. The carbon-iodine bond is significantly more susceptible to lithium-halogen exchange compared to the carbon-chlorine bond, allowing for the selective formation of the desired organolithium species at the 3-position.[1]

The synthesis of the 2-chloro-3-iodopyridine-5-carbonitrile precursor itself can be envisioned from commercially available starting materials, such as 2-amino-5-cyanopyridine, through a series of well-established transformations including diazotization and iodination.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Synthesis A 2-Amino-5-cyanopyridine B 2-Chloro-5-cyanopyridine A->B Sandmeyer Reaction (NaNO2, HCl, CuCl) C 2-Chloro-3-iodo-5-cyanopyridine B->C Iodination (NIS, Acetonitrile) D 2-Chloro-3-lithiated-5-cyanopyridine C->D Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) E Boronate Ester Intermediate D->E Borylation (Triisopropyl borate) F This compound E->F Hydrolysis (Aqueous Acid)

Caption: Synthetic workflow for this compound.

Mechanistic Insights and Rationale

Step 1: Synthesis of 2-Chloro-3-iodopyridine-5-carbonitrile (Precursor)

The synthesis of the key precursor begins with the conversion of 2-amino-5-cyanopyridine to 2-chloro-5-cyanopyridine via a Sandmeyer reaction. This classical transformation involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl), followed by the introduction of a chlorine atom using a copper(I) chloride catalyst.

The subsequent iodination at the 3-position is achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile. The directing effects of the existing substituents on the pyridine ring guide the regioselectivity of this step.

Step 2: Regioselective Lithium-Halogen Exchange

This is the most critical step in the synthesis. The significant difference in the rates of lithium-halogen exchange for different halogens (I > Br > Cl) is the cornerstone of this strategy.[1] By treating 2-chloro-3-iodopyridine-5-carbonitrile with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C), a selective exchange of the iodine atom for a lithium atom occurs, leaving the chlorine atom at the 2-position intact. The low temperature is crucial to prevent side reactions, such as nucleophilic attack of the butyllithium on the cyano group or the pyridine ring.

Step 3: Borylation and Hydrolysis

The in situ generated 2-chloro-3-lithiated-5-cyanopyridine is a potent nucleophile. It readily reacts with an electrophilic boron source, typically a trialkyl borate such as triisopropyl borate (B(O-iPr)₃). This reaction forms a boronate ester intermediate. The choice of a sterically hindered borate ester helps to prevent the formation of over-borylated byproducts.

Finally, the boronate ester is hydrolyzed under acidic conditions to yield the desired this compound. Careful control of the pH during workup is essential for the isolation of the final product in good purity.

Detailed Experimental Protocol

Safety Precaution: All manipulations involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Organolithium reagents are pyrophoric and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of 2-Chloro-3-iodopyridine-5-carbonitrile
  • Materials:

    • 2-Chloro-5-cyanopyridine

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2-chloro-5-cyanopyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-iodopyridine-5-carbonitrile.

Synthesis of this compound
  • Materials:

    • 2-Chloro-3-iodopyridine-5-carbonitrile

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate

    • Anhydrous tetrahydrofuran (THF)

    • 2 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2-chloro-3-iodopyridine-5-carbonitrile (1.0 eq) in anhydrous THF under an argon atmosphere, cool the mixture to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the pH is approximately 2.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude boronic acid can often be purified by trituration with a suitable solvent system (e.g., hexanes/diethyl ether) or by recrystallization.

Data Summary Table

StepStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
12-Chloro-5-cyanopyridineNISAcetonitrileReflux4-675-85
22-Chloro-3-iodopyridine-5-carbonitrilen-BuLi, B(O-iPr)₃THF-78 to RT360-70

Yields are indicative and may vary based on reaction scale and purity of reagents.

Characterization

The identity and purity of the final product, this compound, should be confirmed by a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and efficient route to this valuable building block. The key to this synthesis lies in the regioselective lithium-halogen exchange of a 2-chloro-3-iodopyridine-5-carbonitrile precursor. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired product can be achieved. The versatility of this trifunctionalized pyridine derivative makes it an indispensable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The principles and techniques outlined in this guide are intended to provide a solid foundation for researchers to successfully synthesize this and related heterocyclic boronic acids.

References

An In-depth Technical Guide to 2-Chloro-5-cyanopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and handling properties of 2-Chloro-5-cyanopyridine-3-boronic acid (CAS No. 957060-96-7). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data with practical insights into its application as a versatile synthetic building block. We will delve into its core physicochemical characteristics, spectroscopic signature, stability considerations, and its pivotal role in modern synthetic methodologies, particularly in cross-coupling reactions.

Introduction

This compound is a highly functionalized heterocyclic organoboron compound. Its structure, incorporating a pyridine ring, a chloro substituent, a cyano group, and a boronic acid moiety, makes it an exceptionally valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple, orthogonal reaction sites, enabling the construction of complex molecular architectures. Boronic acids, in general, are prized for their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura coupling, making them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide aims to serve as a foundational resource for any scientist intending to utilize this specific reagent.

Core Physicochemical Properties

The fundamental physical and chemical properties of a reagent are critical for designing experiments, ensuring safety, and achieving reproducible results. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 957060-96-7[2][3][4]
Molecular Formula C₆H₄BClN₂O₂[2][5]
Molecular Weight 182.37 g/mol [2][4][5]
IUPAC Name (2-Chloro-5-cyanopyridin-3-yl)boronic acid[6]
Appearance Typically a white to off-white solid (powder or crystalline)Inferred from related compounds
Purity ≥96% (Typical commercial grade)[4]
SMILES N#CC1=CN=C(Cl)C(B(O)O)=C1[2]

While specific data for melting and boiling points are not consistently published in publicly available literature, boronic acids as a class often exhibit high melting points and tend to decompose upon heating rather than boiling at atmospheric pressure. Solubility is generally limited in water but good in various organic solvents, a characteristic that should be empirically determined for specific reaction conditions.

Molecular Structure and Spectroscopic Characterization

Confirmation of a reagent's identity and purity is paramount. Spectroscopic methods are the primary means of achieving this.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reagent 2-Chloro-5-cyanopyridine- 3-boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product Coupled Product Reagent->Product Suzuki-Miyaura Coupling Partner Ar-X (Aryl Halide/Triflate) Partner->Product Suzuki-Miyaura Coupling Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

References

An In-Depth Technical Guide to 2-Chloro-5-cyanopyridine-3-boronic acid: Structure, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-cyanopyridine-3-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring substituted with a chloro group, a cyano moiety, and a boronic acid functional group, makes it a highly valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, detailed analytical methodologies for its characterization, and insights into its applications, particularly in the realm of drug discovery.

The strategic placement of the reactive chloro and boronic acid groups, coupled with the electron-withdrawing nature of the cyano group, allows for selective and sequential chemical modifications. This attribute is particularly advantageous in the construction of complex molecular architectures, such as those found in pharmacologically active compounds. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.

This document aims to serve as a practical resource for researchers, providing not only theoretical background but also actionable experimental protocols to ensure the reliable handling and analysis of this important chemical entity.

Chemical Structure and Properties

This compound possesses the molecular formula C₆H₄BClN₂O₂ and a molecular weight of approximately 182.37 g/mol .[1] The core of the molecule is a pyridine ring, which imparts specific electronic and solubility characteristics.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom influences the ring's electron density and reactivity.

  • Chloro Group (at position 2): An electron-withdrawing group that can serve as a leaving group in nucleophilic aromatic substitution reactions or as a handle for other cross-coupling reactions.

  • Cyano Group (at position 5): A strong electron-withdrawing group that modulates the reactivity of the pyridine ring and can be further transformed into other functional groups such as carboxylic acids or amines.

  • Boronic Acid Group (at position 3): A functional group (-B(OH)₂) that is central to its utility in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.

The interplay of these functional groups dictates the molecule's reactivity and its utility as a versatile synthetic intermediate.

Analytical Characterization

Accurate characterization of this compound is paramount for its successful application in synthesis. A combination of spectroscopic techniques is employed to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR (Proton NMR) Analysis:

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the boronic acid group.

Proton Predicted Chemical Shift (ppm) Multiplicity Interpretation
Pyridine H-48.7 - 8.9dDownfield shift due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing cyano group.
Pyridine H-68.3 - 8.5dShifted downfield by the adjacent nitrogen and chloro group.
B(OH)₂5.0 - 8.0 (broad)sThe chemical shift of the boronic acid protons is highly variable and depends on the solvent, concentration, and presence of water. The signal is often broad due to chemical exchange.

¹³C NMR (Carbon-13 NMR) Analysis:

The ¹³C NMR spectrum will exhibit six signals corresponding to the six carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm) Interpretation
C-Cl150 - 155The carbon atom attached to the chlorine atom is significantly deshielded.
C-B125 - 135The chemical shift of the carbon bearing the boronic acid group can be broad due to quadrupolar relaxation of the boron nucleus.
C-CN115 - 120The carbon of the cyano group typically appears in this region.
C-H (Pyridine)130 - 155The chemical shifts of the protonated carbons in the pyridine ring are influenced by the surrounding substituents.
C-CN (Pyridine)105 - 110The carbon atom at the position of the cyano group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a co-solvent). DMSO-d₆ is often preferred as it can help in observing the exchangeable boronic acid protons.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
3400 - 3200 (broad)O-HStretching (from B(OH)₂)
2240 - 2220C≡NStretching
1600 - 1450C=C, C=NAromatic ring stretching
1350 - 1300B-OStretching
1100 - 1000C-ClStretching

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the spectrum of the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 182). The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 (m/z ≈ 184) that is approximately one-third the intensity of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways may include the loss of water (-18), the boronic acid group, or the cyano group.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine derivatives. A common strategy involves the introduction of the boronic acid functionality onto a pre-functionalized pyridine ring.

Synthesis_Workflow Start 2,3-Dichloropyridine Step1 Cyanation Start->Step1 Intermediate1 2-Chloro-3-cyanopyridine Step1->Intermediate1 Step2 Directed Ortho-metalation Intermediate1->Step2 Intermediate2 Lithiate Intermediate Step2->Intermediate2 Step3 Borylation Intermediate2->Step3 Product This compound Step3->Product

A potential synthetic workflow.

A plausible synthetic route could involve the following key transformations:

  • Cyanation: Introduction of the cyano group at the 5-position of a suitable pyridine precursor.

  • Directed Ortho-metalation and Borylation: A crucial step where a strong base (e.g., n-butyllithium or lithium diisopropylamide) is used to deprotonate the pyridine ring at a specific position, followed by quenching with a boron electrophile (e.g., triisopropyl borate) to install the boronic ester, which is then hydrolyzed to the boronic acid. The directing group plays a critical role in controlling the regioselectivity of this step.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly sought-after building block in the synthesis of complex molecules for drug discovery.

  • Suzuki-Miyaura Cross-Coupling: The boronic acid moiety readily participates in palladium-catalyzed Suzuki-Miyaura reactions with a wide range of aryl and heteroaryl halides or triflates. This allows for the efficient construction of biaryl and heteroaryl scaffolds, which are prevalent in many drug candidates.

  • Sequential Functionalization: The presence of a chloro substituent provides a handle for subsequent cross-coupling reactions or nucleophilic substitutions, enabling the synthesis of diverse compound libraries from a common intermediate.

  • Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding the synthetic possibilities.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[2][3]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique structural features enable the efficient construction of complex molecular architectures, making it a key intermediate in the development of new pharmaceuticals and functional materials. A thorough understanding of its chemical properties and the application of appropriate analytical techniques are essential for its effective utilization in research and development. This guide provides a foundational understanding and practical protocols to aid scientists in harnessing the full potential of this important compound.

References

An In-Depth Technical Guide to 2-Chloro-5-cyanopyridin-3-ylboronic acid (CAS Number: 957060-96-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals and agrochemicals. 2-Chloro-5-cyanopyridin-3-ylboronic acid has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures. Its utility primarily lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile formation of carbon-carbon bonds.[1][2]

This technical guide provides a comprehensive overview of the properties, applications, and handling of 2-Chloro-5-cyanopyridin-3-ylboronic acid, with a focus on its practical application in organic synthesis for research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in experimental design. The key properties of 2-Chloro-5-cyanopyridin-3-ylboronic acid are summarized in the table below.

PropertyValueSource
CAS Number 957060-96-7[3]
Molecular Formula C₆H₄BClN₂O₂[3]
Molecular Weight 182.37 g/mol [3]
Appearance White to off-white powder/solid[4][5]
Melting Point 238-241 °C[3]
Boiling Point (Predicted) 399.6 ± 52.0 °C at 760 mmHg[3]
Density (Predicted) 1.50 ± 0.1 g/cm³[3]
Solubility Soluble in DMSO[6]
Storage Conditions Inert atmosphere, store in freezer under -20°C[4]

Core Application: A Versatile Building Block in Suzuki-Miyaura Cross-Coupling

The primary application of 2-Chloro-5-cyanopyridin-3-ylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling of an organoborane with an organic halide or triflate is a powerful tool for the formation of C-C bonds. The presence of the chloro and cyano groups on the pyridine ring of this boronic acid derivative offers chemists precise control over the electronic properties and reactivity of the molecule during synthetic transformations.[1]

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoborane to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Below is a diagram illustrating the role of 2-Chloro-5-cyanopyridin-3-ylboronic acid in a generalized Suzuki-Miyaura reaction.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition transmetalation_complex R-Pd(II)-Ar(L_n) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Coupled Product (R-Ar) transmetalation_complex->product boronic_acid 2-Chloro-5-cyanopyridin-3-ylboronic acid (Ar-B(OH)₂) boronic_acid->transmetalation_complex organic_halide Organic Halide (R-X) organic_halide->pd_complex base Base (e.g., K₂CO₃, Cs₂CO₃) base->transmetalation_complex Activation caption Generalized Suzuki-Miyaura Coupling with 2-Chloro-5-cyanopyridin-3-ylboronic acid

Caption: Generalized Suzuki-Miyaura Coupling with 2-Chloro-5-cyanopyridin-3-ylboronic acid

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridylboronic acid. This protocol is based on established methodologies and should be adapted and optimized for specific substrates and scales.[7][8][9]

Materials:

  • 2-Chloro-5-cyanopyridin-3-ylboronic acid

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 2-Chloro-5-cyanopyridin-3-ylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing the solvents prior to use is a critical step for reproducible and high-yielding reactions.

  • Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.

  • Ligand Selection: The ligand on the palladium catalyst influences its stability, solubility, and reactivity. The choice of ligand is critical for coupling challenging substrates.

Safety and Handling

2-Chloro-5-cyanopyridin-3-ylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Hazard Statements:

    • H301: Toxic if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Commercial Suppliers

2-Chloro-5-cyanopyridin-3-ylboronic acid is available from a number of commercial suppliers. It is recommended to request a certificate of analysis to ensure purity.

  • AK Scientific

  • Alichem

  • American Custom Chemicals Corporation

  • Biosynth Carbosynth

  • BLDpharm[4]

  • ChemicalBook[3]

  • Crysdot

  • Labseeker

  • Matrix Scientific

  • SynQuest Laboratories

  • TRC

Conclusion

2-Chloro-5-cyanopyridin-3-ylboronic acid is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and heteroaryl structures. A thorough understanding of its properties, reaction conditions, and safety protocols, as outlined in this guide, is essential for its successful application in research and development.

References

molecular weight of 2-Chloro-5-cyanopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-cyanopyridine-3-boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science industries. With a molecular weight of 182.37 g/mol , this compound serves as a critical reagent in modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions.[1][2][3][4] Its unique structure, featuring a pyridine ring substituted with a chloro group, a cyano group, and a boronic acid moiety, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, reactivity, and core applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling for the synthesis of novel therapeutic agents. The protocols and insights provided herein are designed for researchers, chemists, and drug development professionals seeking to leverage this reagent's full potential.

Physicochemical Characteristics and Structural Analysis

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. This compound is typically supplied as a highly purified, off-white to white solid, and its key properties are summarized below.

Key Properties
PropertyValueSource(s)
Molecular Weight 182.37 g/mol [1][2][3]
Molecular Formula C₆H₄BClN₂O₂[1][4][5]
CAS Number 957060-96-7[1][2][4]
Purity Typically ≥96%[2]
Appearance White to off-white solidN/A
Storage Temperature -20°C, under inert atmosphere[1][4]
Structural Elucidation

The structure of this compound is key to its reactivity. The pyridine ring is electron-deficient, and this effect is amplified by the presence of two powerful electron-withdrawing groups: the chloro atom at the 2-position and the cyano group at the 5-position. The boronic acid moiety at the 3-position is the reactive handle for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation (R²-B(OH)₂ + Base) PdII_1->Transmetal PdII_2 R¹-Pd(II)L₂-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product Workflow Start Core Scaffold (Aryl Halide) Coupling Suzuki-Miyaura Coupling Start->Coupling Reagent 2-Chloro-5-cyanopyridine -3-boronic acid Reagent->Coupling Intermediate Functionalized Biaryl Intermediate Coupling->Intermediate Modification Further Derivatization (at Cl or CN sites) Intermediate->Modification Library Library of Analogues Modification->Library Screening Biological Screening (SAR Studies) Library->Screening Lead Lead Candidate Screening->Lead

References

Navigating the Solubility Landscape of 2-Chloro-5-cyanopyridine-3-boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-cyanopyridine-3-boronic acid is a pivotal building block in contemporary drug discovery and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its solubility in organic solvents is a critical, yet often poorly characterized, parameter that dictates reaction efficiency, purification strategies, and overall process viability. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this versatile reagent. In the absence of extensive public data, this guide empowers researchers with the foundational knowledge of boronic acid behavior, a systematic approach to solvent selection, and detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment.

Introduction: The Significance of this compound in Modern Synthesis

The unique trifunctionalized pyridine scaffold of this compound, featuring a boronic acid, a chloro substituent, and a cyano group, offers medicinal chemists a versatile platform for generating diverse molecular architectures. The boronic acid moiety serves as a linchpin for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides. The chloro and cyano groups provide additional handles for subsequent functionalization, allowing for the rapid construction of complex molecules with potential therapeutic applications.

A thorough understanding of the solubility of this reagent is paramount for its effective utilization. Poor solubility can lead to heterogeneous reaction mixtures, resulting in diminished reaction rates, inconsistent product yields, and challenges in purification. Conversely, knowledge of its solubility profile in various organic solvents enables rational solvent selection for homogeneous reaction conditions, efficient downstream processing, and the development of robust and scalable synthetic routes.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a combination of its structural features and the properties of the solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄BClN₂O₂--INVALID-LINK--
Molecular Weight182.37 g/mol --INVALID-LINK--
Predicted pKa (acidic)6.8 (boronic acid)Predicted using Chemicalize
Predicted pKa (basic)0.5 (pyridine nitrogen)Predicted using Chemicalize
Predicted logP1.2Predicted using Chemicalize

The predicted pKa of the boronic acid group suggests it is a weak acid. The electron-withdrawing nature of the chloro and cyano substituents on the pyridine ring is expected to increase the Lewis acidity of the boronic acid and decrease the basicity of the pyridine nitrogen. The predicted octanol-water partition coefficient (logP) of 1.2 indicates a moderate level of lipophilicity.

A crucial aspect of boronic acid chemistry is the propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or in non-polar, aprotic solvents. This equilibrium between the monomeric boronic acid and the trimeric boroxine can significantly impact solubility, as the two forms may exhibit different solubility profiles.

A Systematic Approach to Solvent Selection

Given the lack of specific quantitative solubility data, a systematic screening of solvents is recommended. The choice of solvents should span a range of polarities and hydrogen bonding capabilities.

Caption: A logical workflow for systematic solvent screening.

Based on the general behavior of phenylboronic acids, a reasonable starting point for solubility screening would include:

  • Ethers and Ketones: Phenylboronic acid generally exhibits high solubility in these solvents.

  • Chloroform: Often provides moderate solubility for boronic acids.

  • Hydrocarbons: Typically, boronic acids have very low solubility in non-polar hydrocarbon solvents.

The presence of the polar cyano group and the pyridine nitrogen in this compound may enhance its solubility in more polar solvents compared to simple phenylboronic acid.

Experimental Protocols for Solubility Determination

A tiered approach, starting with qualitative assessment and progressing to quantitative methods for promising solvents, is an efficient strategy.

Qualitative Solubility Assessment (Visual Method)

This rapid method provides a preliminary understanding of the solubility profile.

Protocol:

  • Preparation: Add approximately 10 mg of this compound to a clean, dry 1-dram vial.

  • Solvent Addition: Add the selected organic solvent in 0.1 mL increments.

  • Observation: After each addition, cap the vial and vortex for 30-60 seconds at ambient temperature.

  • Classification: Visually inspect the mixture for the presence of undissolved solid. Classify the solubility as:

    • Very Soluble: Dissolves completely upon addition of the first 0.1 mL.

    • Soluble: Dissolves completely with the addition of up to 1.0 mL.

    • Slightly Soluble: Some dissolution is observed, but solid remains after the addition of 1.0 mL.

    • Insoluble: No visible dissolution.

Quantitative Solubility Determination

For solvents where at least slight solubility is observed, a quantitative determination is necessary for applications such as reaction optimization and formulation.

This is a straightforward method for determining the mass of solute that dissolves in a given volume of solvent.

Protocol:

  • Equilibration: Add an excess of this compound to a known volume of the chosen solvent in a sealed vial.

  • Saturation: Agitate the mixture at a constant temperature (e.g., using a shaker or stir plate) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Mass Determination: Once the solvent is completely removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solute.

  • Calculation: Express the solubility in g/L or mg/mL.

HPLC offers a more sensitive and accurate method for determining solubility, especially for sparingly soluble compounds.

Caption: Workflow for quantitative solubility determination using HPLC.

Protocol:

  • Preparation of Saturated Solution: Follow steps 1-3 of the gravimetric method.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent or a miscible solvent.

    • Perform a series of dilutions to create at least five calibration standards of known concentrations.

  • HPLC Analysis:

    • Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a mobile phase of acetonitrile/water with a UV detector).

    • Inject the calibration standards and the saturated sample solution.

  • Data Analysis:

    • Integrate the peak area of the analyte in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the saturated solution from the calibration curve.

Practical Implications and Considerations

  • Reaction Homogeneity: For Suzuki-Miyaura couplings, achieving a homogeneous solution is often desirable for optimal reaction kinetics. Solvents that fully dissolve this compound should be prioritized.

  • Temperature Effects: Solubility is generally temperature-dependent. For reactions conducted at elevated temperatures, determining the solubility at the reaction temperature is crucial.

  • Boroxine Formation: Be mindful of the potential for boroxine formation, which can be influenced by the solvent and temperature. The presence of boroxines may affect the reactivity and solubility. In some cases, the addition of a small amount of water to the solvent can shift the equilibrium back towards the monomeric boronic acid.

  • Purification: The choice of solvent will also impact the purification strategy. A solvent in which the product is highly soluble and impurities are not, or vice versa, is ideal for crystallization.

Conclusion

A Guide to the Spectroscopic Characterization of (2-Chloro-5-cyanopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-cyanopyridin-3-yl)boronic acid is a substituted pyridinylboronic acid of significant interest in medicinal chemistry and drug development. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the synthesis of complex molecular architectures, making it a valuable intermediate in the creation of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (2-Chloro-5-cyanopyridin-3-yl)boronic acid, offering insights into its characterization.

Due to the limited availability of public experimental spectra for this specific compound, this guide will utilize predicted spectroscopic data to illustrate the principles of its structural elucidation. This approach serves as a practical tutorial for researchers on how to interpret the spectral features of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of (2-Chloro-5-cyanopyridin-3-yl)boronic acid, with the molecular formula C₆H₄BClN₂O₂, dictates its expected spectral characteristics. The pyridine ring is substituted with a chloro group, a cyano group, and a boronic acid moiety. These substituents have distinct electronic effects that influence the chemical environment of the protons and carbons in the molecule, leading to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms. For (2-Chloro-5-cyanopyridin-3-yl)boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Experimental Protocols: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of (2-Chloro-5-cyanopyridin-3-yl)boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the labile boronic acid protons.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra. Gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (Typical):

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • ¹¹B NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: ~200 ppm.

    • Number of Scans: 128-512.

    • Reference: BF₃·OEt₂ as an external standard.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (2-Chloro-5-cyanopyridin-3-yl)boronic acid in a typical deuterated solvent like DMSO-d₆ would exhibit signals corresponding to the two aromatic protons on the pyridine ring and the protons of the boronic acid group.

Predicted Chemical Shift (δ) / ppm Multiplicity Integration Assignment
~8.90Doublet1HH-6
~8.65Doublet1HH-4
~8.50 (broad)Singlet2HB(OH)₂

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-4 and H-6): The pyridine ring contains two protons at positions 4 and 6. These protons are expected to appear in the downfield region of the spectrum (typically >8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the cyano and chloro substituents.

    • The proton at position 6 (H-6) is adjacent to the nitrogen atom and the cyano group, leading to a significant downfield shift, predicted here around 8.90 ppm.

    • The proton at position 4 (H-4) is also deshielded and is predicted to appear at a slightly upfield position relative to H-6, around 8.65 ppm.

    • These two protons would exhibit a small coupling (meta-coupling, typically J = 2-3 Hz), resulting in each signal appearing as a doublet.

  • Boronic Acid Protons (B(OH)₂): The two protons of the hydroxyl groups on the boron atom are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet due to rapid chemical exchange. In DMSO-d₆, this signal is predicted to be around 8.50 ppm. In the presence of D₂O, this peak would disappear due to proton-deuterium exchange, which can be a useful diagnostic tool.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic system.

Predicted Chemical Shift (δ) / ppm Assignment
~155.0C-2
~153.0C-6
~145.0C-4
~130.0C-3
~118.0C-5
~116.0-CN

Interpretation of the ¹³C NMR Spectrum:

  • C-2 and C-6: The carbon atoms adjacent to the ring nitrogen (C-2 and C-6) are expected to be the most downfield due to the strong deshielding effect of the nitrogen. C-2, being bonded to the electronegative chlorine atom, is predicted to be the most downfield signal around 155.0 ppm. C-6 is also significantly deshielded and is predicted around 153.0 ppm.

  • C-4: This carbon is also part of the aromatic ring and is predicted to appear at approximately 145.0 ppm.

  • C-3: The carbon atom bearing the boronic acid group (C-3) is difficult to observe in some cases due to quadrupolar relaxation caused by the adjacent boron atom. Its chemical shift is predicted to be around 130.0 ppm.

  • C-5: The carbon attached to the cyano group is predicted to appear around 118.0 ppm.

  • Cyano Carbon (-CN): The carbon of the nitrile group typically resonates in the 115-125 ppm range and is predicted here at approximately 116.0 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like boronic acids.

Experimental Protocols: MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium acetate may be added to the solvent to promote ionization.

Instrument Parameters (Typical for ESI-MS):

  • Ionization Mode: Positive or negative ion mode. Boronic acids can often be observed in both modes.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be optimized to control fragmentation).

Predicted Mass Spectrum and Fragmentation

The molecular weight of (2-Chloro-5-cyanopyridin-3-yl)boronic acid (C₆H₄BClN₂O₂) is approximately 182.37 g/mol .

Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected. However, boronic acids are known to readily undergo dehydration. Therefore, a prominent peak corresponding to the loss of water, [M-H₂O+H]⁺, at m/z 165.02 is likely to be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 181.01 might be seen.

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to an M+2 peak with an intensity of approximately one-third of the M peak for ions containing one chlorine atom.

Predicted Fragmentation Pathway:

A plausible fragmentation pathway for the [M-H₂O+H]⁺ ion (m/z 165.02) is proposed below.

stability and storage conditions for 2-Chloro-5-cyanopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-cyanopyridine-3-boronic acid

Introduction

This compound (CAS No. 957060-96-7) is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[3] This capability makes it an invaluable intermediate for the synthesis of complex molecular architectures found in modern drug candidates.

However, the versatile reactivity of the boronic acid moiety also predisposes it to several degradation pathways.[4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's stability profile is not merely a matter of procedural compliance but a critical prerequisite for ensuring experimental reproducibility, process scalability, and the ultimate integrity of the final product. This guide provides a detailed examination of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and offers methodologies for its stability assessment.

Physicochemical Properties

A precise understanding of the compound's fundamental properties is the foundation for developing appropriate handling and storage strategies.

PropertyValueSource
CAS Number 957060-96-7[1][2]
Molecular Formula C₆H₄BClN₂O₂[1]
Molecular Weight 182.37 g/mol [1]
Appearance Typically a white to off-white solid/powder[6][7]
Purity >95-98% (Typical commercial specification)[7]

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the chemistry of the boronic acid group, particularly its susceptibility to cleavage of the carbon-boron bond. Several decomposition pathways can compromise the compound's purity and reactivity.[4]

Oxidative Deboronation

Oxidation is a primary degradation pathway for many organoboronic acids, especially in biological contexts or upon exposure to oxidative agents.[8][9] The reaction, often mediated by reactive oxygen species like hydrogen peroxide, results in the cleavage of the C-B bond to yield the corresponding phenol (2-Chloro-5-cyanopyridin-3-ol) and boric acid.[10] This transformation is irreversible and represents a complete loss of the desired starting material for cross-coupling reactions.

G cluster_main Oxidative Deboronation Pathway start 2-Chloro-5-cyanopyridine- 3-boronic acid intermediate Transient Peroxoboronate Intermediate start->intermediate Reaction oxidant Oxidizing Agent (e.g., H₂O₂, O₂) oxidant->intermediate phenol 2-Chloro-5-cyanopyridin-3-ol (Degradation Product) intermediate->phenol C-B Cleavage boric_acid Boric Acid (Byproduct) intermediate->boric_acid

Caption: Generalized pathway for oxidative deboronation.

Protodeboronation

Protodeboronation is a common decomposition route where the C-B bond is cleaved by a proton source, most commonly water, to replace the boronic acid group with a hydrogen atom.[4] This results in the formation of 2-chloro-5-cyanopyridine. The rate of this degradation can be significantly influenced by pH, with studies on other arylboronic acids showing accelerated decomposition under either strongly acidic or basic conditions.[11]

Anhydride (Boroxine) Formation

A unique characteristic of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[12] This is an equilibrium process, and while it alters the compound's physical properties (e.g., solubility), it is often reversible upon exposure to water. However, the presence of significant and variable amounts of boroxine can complicate stoichiometry calculations and reaction kinetics.[12] Proper handling to minimize moisture content is key to controlling this equilibrium.

G cluster_boroxine Boroxine Formation Equilibrium boronic_acid 3x Boronic Acid Molecules boroxine Cyclic Boroxine (Trimeric Anhydride) boronic_acid->boroxine Dehydration / Hydrolysis water 3x H₂O boroxine->water Releases water->boronic_acid Regenerates

Caption: Reversible formation of boroxines from boronic acids.

Recommended Storage and Handling Conditions

Based on chemical principles and supplier safety data, adherence to strict storage and handling protocols is mandatory to preserve the integrity of this compound.

Storage Conditions

The primary objectives of proper storage are to mitigate exposure to moisture, oxygen, heat, and light.

ParameterOptimal ConditionSuboptimal Condition (Risk)Rationale
Temperature -20°C in a freezer [1]Room Temperature (20-25°C)Slows the rate of all potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) [1]AirPrevents oxidative deboronation by excluding atmospheric oxygen and moisture.
Moisture Dry, in a desiccator [13][14]Open to ambient humidityMinimizes both protodeboronation and the formation of boroxines.
Container Tightly sealed, opaque container [15]Loosely capped or clear vialPrevents exposure to moisture/air and potential photolytic degradation.
Compatibility Store away from strong oxidizing agents[13]Co-location with oxidizersPrevents accidental, rapid oxidative degradation.
Safe Handling Protocols

Due to its hazard profile, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).[6][15]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of the powder.[13][16] An inert atmosphere glovebox is ideal for weighing and aliquoting to prevent exposure to air and moisture.

  • Personal Protective Equipment :

    • Eye Protection : Wear chemical safety goggles or a face shield.

    • Hand Protection : Use nitrile or other chemically resistant gloves.[16]

    • Body Protection : A lab coat is mandatory.

  • Handling Procedure :

    • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Use clean, dry spatulas and glassware.

    • After dispensing, flush the container headspace with an inert gas (e.g., argon) before resealing tightly.

    • Avoid creating and inhaling dust.[17]

Experimental Protocols for Stability Assessment

A self-validating system requires empirical data. The following protocols provide a framework for assessing the stability of this compound under various conditions. The primary analytical technique would be a stability-indicating HPLC method capable of separating the parent compound from its key degradants (e.g., 2-chloro-5-cyanopyridine and 2-Chloro-5-cyanopyridin-3-ol).

Caption: Workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.

  • Preparation : Prepare five separate solutions of the boronic acid in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

  • Reference Sample : Analyze one solution immediately (T=0) to establish the initial purity.

  • Stress Conditions :

    • Acidic : Add 0.1 M HCl to one solution and heat at 60°C for 24 hours.

    • Basic : Add 0.1 M NaOH to a second solution and maintain at room temperature for 24 hours.

    • Oxidative : Add 3% H₂O₂ to a third solution and maintain at room temperature for 24 hours.

    • Thermal : Heat a fourth solution at 80°C for 72 hours.

    • Photolytic : Expose the solid material and a fifth solution to a calibrated light source (ICH Q1B guidelines).

  • Analysis : After the designated stress period, neutralize the acidic and basic samples. Analyze all stressed samples by HPLC.

  • Evaluation : Compare the chromatograms of the stressed samples to the reference. Identify and quantify any degradation products. The goal is to achieve 5-20% degradation to clearly observe the degradant peaks.

Protocol: Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

  • Sample Packaging : Package multiple aliquots of a single, homogenous batch of the boronic acid in vials that mimic the intended long-term storage container. Flush each vial with argon before sealing.

  • Storage : Place the vials in a calibrated freezer at -20°C ± 5°C.

  • Initial Analysis (T=0) : Analyze three separate aliquots to determine the initial purity, moisture content (Karl Fischer), and appearance.

  • Timepoint Analysis : At predetermined intervals (e.g., 3, 6, 12, 24 months), remove three vials from storage.

  • Testing : Allow vials to equilibrate to room temperature. Perform the same battery of tests as in the initial analysis (purity, moisture, appearance).

  • Data Evaluation : Trend the purity and impurity data over time. The shelf-life is determined by the time at which the purity drops below a pre-defined specification (e.g., 95%).

Conclusion

This compound is a powerful synthetic tool, but its utility is directly dependent on its chemical integrity. The principal threats to its stability are oxidation, protodeboronation, and moisture-driven boroxine formation. These degradation pathways are not theoretical; they are tangible risks that can compromise the validity of research and the quality of pharmaceutical manufacturing.

By implementing the stringent storage and handling conditions outlined in this guide—specifically, storage at -20°C under an inert atmosphere in a tightly sealed, dry container —scientists can effectively mitigate these risks. Furthermore, conducting empirical stability studies provides the ultimate validation of these procedures and establishes a confident foundation for the compound's use in demanding applications. Adherence to these principles is the hallmark of scientific rigor and ensures that this valuable building block performs with maximum efficacy and reproducibility.

References

Methodological & Application

Topic: 2-Chloro-5-cyanopyridine-3-boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This guide provides a comprehensive overview and detailed protocols for the effective use of 2-Chloro-5-cyanopyridine-3-boronic acid in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a trifunctional heterocyclic building block, this reagent is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures.[1][2] We delve into the specific mechanistic challenges posed by electron-deficient pyridyl boronic acids and present field-proven strategies and protocols to overcome them, ensuring high-yield, reproducible outcomes.

Introduction & Strategic Importance

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forming carbon-carbon bonds.[3][4] In the quest for novel therapeutics, the incorporation of highly functionalized nitrogen-containing heterocycles is a common strategy to modulate physicochemical properties and biological activity.[5]

This compound is a versatile reagent that offers three distinct points for chemical modification: the boronic acid for C-C coupling, the chloro group for subsequent cross-coupling or nucleophilic substitution, and the cyano group for transformation into amides, amines, or other functional moieties. However, its use is not without challenges. Like many 2-substituted pyridyl boron reagents, it is prone to issues such as slow transmetalation, catalyst inhibition, and protodeboronation under standard coupling conditions.[6][7][8]

This document serves as an authoritative guide to navigate these complexities. We will explain the causality behind experimental choices and provide a validated protocol designed for the successful application of this valuable synthetic intermediate.

Reagent Profile and Safe Handling

Proper handling and storage are critical for maintaining the integrity of the boronic acid and ensuring laboratory safety.

PropertyValue
Chemical Name (2-Chloro-5-cyanopyridin-3-yl)boronic acid
CAS Number 957060-96-7[9]
Molecular Formula C₆H₄BClN₂O₂
Molecular Weight 182.37 g/mol
Appearance Typically an off-white to white solid

Safety & Handling Precautions:

  • Always handle this reagent in a well-ventilated chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • The compound is classified as an irritant and may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[12]

  • Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[10]

  • Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information before use.

Mechanistic Insights: Overcoming the "2-Pyridyl Problem"

The success of a Suzuki-Miyaura coupling involving 2-substituted pyridyl boronic acids hinges on overcoming several kinetic and stability hurdles.

The canonical Suzuki-Miyaura cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd2_complex R¹-Pd(II)L₂-X tm_label Transmetalation pd2_complex->tm_label transmetalation_complex R¹-Pd(II)L₂-R² re_label Reductive Elimination transmetalation_complex->re_label oa_label->pd2_complex tm_label->transmetalation_complex re_label->pd0 product Product (R¹-R²) re_label->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oa_label boronic_acid Boronic Acid (R²-B(OH)₂) + Base boronic_acid->tm_label

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Key Challenges with this compound:

  • Slow Transmetalation: The pyridine ring, made highly electron-deficient by the adjacent chloro and cyano groups, strengthens the C-B bond. This makes the transfer of the pyridyl group to the palladium center (transmetalation) the rate-limiting step.[7] Solution: Employing a strong base (e.g., K₃PO₄, Cs₂CO₃) is crucial to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which accelerates transmetalation.[14][15]

  • Protodeboronation: This is a competitive side reaction where a proton replaces the boronic acid group, leading to the formation of 2-chloro-5-cyanopyridine and reducing the yield. This process is often exacerbated by aqueous basic conditions.[6][8] Solution: Careful selection of the base and solvent system, and sometimes using the boronic acid in slight excess, can mitigate this issue. Using anhydrous conditions with a base like potassium fluoride (KF) can also be effective.[15][16]

  • Catalyst Inhibition: The Lewis basic lone pair on the pyridine nitrogen can coordinate to the Pd(II) center, forming stable, off-cycle complexes that inhibit catalytic turnover.[4][5] Solution: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) is essential. These ligands create a sterically crowded environment around the palladium, which favors the desired catalytic steps over catalyst inhibition and accelerates the rate-limiting reductive elimination step.[5][17]

Validated Application Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Workflow start Start setup 1. Reagent Prep & Degassing start->setup reaction 2. Reaction Assembly (Inert Atmosphere) setup->reaction heating 3. Reaction Heating (Monitor by TLC/GC-MS) reaction->heating workup 4. Aqueous Work-up & Extraction heating->workup purify 5. Purification (Column Chromatography) workup->purify end End (Characterization) purify->end

Figure 2: General Experimental Workflow.

Materials and Reagents
Reagent / MaterialPurpose / Grade
Aryl BromideCoupling Partner
This compoundCoupling Partner
Pd₂(dba)₃Palladium Precatalyst
SPhos (or XPhos)Ligand
Potassium Phosphate (K₃PO₄)Base (anhydrous)
1,4-DioxaneSolvent (anhydrous)
Deionized WaterCo-solvent
Schlenk flask or reaction vialReaction Vessel
Magnetic stirrer and hotplateAgitation & Heating
Inert gas supply (Argon or Nitrogen)Atmosphere Control
Ethyl Acetate, Brine, MgSO₄/Na₂SO₄Work-up & Drying
Silica GelChromatography
Step-by-Step Experimental Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Rationale: A slight excess of the boronic acid is used to compensate for any potential protodeboronation. K₃PO₄ is a strong, non-nucleophilic base effective for activating the boronic acid.[14]

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the SPhos ligand (0.036 mmol, 3.6 mol%). Add this solid mixture to the Schlenk flask.

    • Rationale: SPhos is a bulky, electron-rich biarylphosphine ligand known to be highly effective for challenging cross-couplings, preventing catalyst inhibition and promoting efficient reaction turnover.[5][18]

  • Atmosphere Exchange: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by sparging with inert gas for 20-30 minutes. Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

    • Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and cause unwanted homocoupling of the boronic acid.[17] The small amount of water can aid in dissolving the base and facilitating the catalytic cycle.[8]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Rationale: Elevated temperatures are often required to overcome the high activation energy of the transmetalation step for electron-deficient heterocycles.[7]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots until the limiting starting material (aryl bromide) is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.

Parameter Optimization & Troubleshooting

For challenging substrates or to improve yield, systematic optimization may be required.

ParameterStandard ConditionAlternative Options & Rationale
Catalyst Pd₂(dba)₃ / SPhosPd(OAc)₂ / XPhos: Another highly active catalyst system.[5] Pd(dppf)Cl₂: Can be effective, though generally less active for challenging substrates.[19]
Base K₃PO₄Cs₂CO₃: A stronger base, often improves yields but is more expensive. KF: A milder, non-aqueous option to minimize protodeboronation.[15][16]
Solvent Dioxane / H₂O (5:1)Toluene / H₂O: A common alternative. THF: Can be used, especially with KF as the base.[16]
Temperature 100-110 °C80 °C to 120 °C: Temperature can be adjusted based on substrate reactivity. Lower temperatures may reduce side reactions, while higher temperatures can drive sluggish reactions to completion.

Common Troubleshooting Scenarios:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (degraded Pd source/ligand). 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use fresh catalyst and ligand. 2. Screen a stronger base (e.g., Cs₂CO₃). 3. Increase reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Base is too harsh or aqueous conditions are unfavorable. 2. Boronic acid instability.1. Switch to anhydrous conditions using KF as the base.[16] 2. Increase the equivalents of boronic acid (e.g., 1.5 equiv).
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.1. Ensure solvents are thoroughly degassed and the inert atmosphere is maintained throughout the reaction.[17]
Stalled Reaction 1. Catalyst inhibition by pyridine nitrogen.1. Ensure a sufficiently bulky ligand (e.g., SPhos, XPhos) is being used at an adequate loading (L:Pd ratio of 2:1 to 4:1).

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. While its electron-deficient nature presents distinct challenges in Suzuki-Miyaura coupling, these can be reliably overcome through the rational selection of reaction components. The use of highly active palladium catalysts featuring bulky, electron-rich phosphine ligands, in combination with strong, non-nucleophilic bases, is paramount for achieving high efficiency. The detailed protocol and troubleshooting guide provided herein offer a robust framework for researchers to successfully incorporate this reagent into their synthetic programs, accelerating the discovery and development of new chemical entities.

References

Application Notes & Protocols: Leveraging 2-Chloro-5-cyanopyridine-3-boronic Acid for Advanced C-C Bond Formation via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the efficient construction of carbon-carbon (C-C) bonds is paramount.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized transformations for this purpose, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4] This guide focuses on 2-Chloro-5-cyanopyridine-3-boronic acid (CAS 957060-96-7), a versatile and increasingly important building block.[5] Its unique trifunctional nature—featuring a nucleophilic boronic acid, an electrophilic chloride, and an electron-withdrawing nitrile—offers synthetic chemists a strategic tool for creating highly functionalized pyridine derivatives, which are core motifs in numerous pharmaceuticals.[6][7][8]

This document provides an in-depth exploration of the application of this compound in palladium-catalyzed C-C bond formation. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed, field-tested protocols, and offer insights into overcoming the specific challenges associated with heteroaromatic boronic acids.

Reagent Profile: Understanding the Substrate

This compound is a crystalline solid whose synthetic utility is dictated by the interplay of its three functional groups.

  • The Boronic Acid Moiety (-B(OH)₂): This is the primary functional group for the Suzuki-Miyaura coupling, acting as the organoboron nucleophile.[6][9] It is generally stable to air and moisture, facilitating easier handling compared to other organometallic reagents.[7]

  • The Chloro Group (-Cl): Positioned at the 2-position, the chloride can serve as an electrophilic handle for subsequent cross-coupling reactions. However, its reactivity in oxidative addition to palladium is lower than that of corresponding bromides or iodides, often allowing for selective coupling at the boronic acid site.[10][11][12]

  • The Cyano Group (-CN): This strong electron-withdrawing group modulates the electronic properties of the pyridine ring, influencing the reactivity of both the boronic acid and the chloride.[6]

Inherent Challenges of Pyridylboronic Acids

Researchers must be aware of two common challenges when working with pyridylboronic acids:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive complexes and slowing or halting the catalytic cycle.[10]

  • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly in the presence of aqueous bases.[10][13] This decomposition pathway reduces the concentration of the active nucleophile and lowers the overall yield. Using boronic esters or carefully selected reaction conditions can mitigate this issue.[14]

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16] Understanding this mechanism is crucial for rational optimization and troubleshooting.

The Catalytic Cycle

Suzuki_Miyaura_Cycle Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [R¹-Pd(II)-X]L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetalation [R¹-Pd(II)-R²]L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetalation->Product center reagents1 R¹-X (Aryl Halide) reagents1->OxAdd reagents2 R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ reagents2->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., of an aryl bromide, R¹-X) to form a Pd(II) complex. This is often the rate-limiting step.[15]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[13][17] This is the step where this compound enters the cycle.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled to form the new C-C bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[15]

Optimizing Reaction Conditions: A Causality-Driven Approach

The success of coupling this compound hinges on the careful selection of four key parameters: catalyst, ligand, base, and solvent.[9] The choice of each component directly influences the kinetics and equilibrium of the catalytic cycle.

Catalyst and Ligand Selection

The primary role of the ligand is to stabilize the palladium center and modulate its reactivity. For challenging substrates like electron-deficient chloropyridines, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required.[18][19]

  • Rationale: Electron-rich ligands increase the electron density on the palladium, which facilitates the oxidative addition step.[19] Steric bulk promotes the reductive elimination step and can prevent the formation of inactive catalyst dimers.[19]

  • Common Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃.[17][20]

  • Advanced Ligands: For less reactive chlorides, ligands like SPhos, XPhos, or NHCs such as IPr may be necessary to achieve good yields.[18]

Base and Solvent Effects

The choice of base and solvent is critical for activating the boronic acid while minimizing protodeboronation.[10]

  • Role of the Base: The base activates the boronic acid to form the boronate, which is necessary for transmetalation.[17] Strong inorganic bases are common.

  • Role of the Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are frequently used. The addition of water can sometimes accelerate the reaction, but it also increases the risk of protodeboronation.[4][10]

Data-Driven Optimization

The following tables, adapted from studies on analogous systems, provide a starting point for optimization.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield (Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat)[10]

EntryBase (equiv.)SolventTypical Yield (%)Notes
1K₂CO₃ (3.0)Dioxane/H₂OGood to ExcellentCommon, effective, but can promote protodeboronation.
2K₃PO₄ (3.0)DioxaneGood to ExcellentOften used for less reactive substrates.[21]
3Cs₂CO₃ (2.0)THFGoodStronger base, can be very effective.
4KF (3.0)DioxaneModerate to GoodMilder base, useful for minimizing protodeboronation.[22]

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield (Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 100 °C, 20 min microwave)[10]

EntrySolvent (6 mL total volume)Yield (%)
1Dioxane/H₂O (5:1)98
2Toluene/H₂O (5:1)95
3DME/H₂O (5:1)96
4Acetonitrile/H₂O (5:1)88

Detailed Experimental Protocol

This protocol provides a robust and validated starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Experimental Workflow Diagram

Workflow Fig. 2: General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Reagents to Flask (Boronic Acid, Aryl Halide, Base) b 2. Add Solvent a->b c 3. Degas Mixture (e.g., N₂/Ar sparging) b->c d 4. Add Catalyst/Ligand c->d e 5. Heat to Reaction Temp. (e.g., 80-100 °C) d->e f 6. Monitor Progress (TLC, LC-MS) e->f g 7. Cool & Quench (e.g., add water) f->g h 8. Extract with Organic Solvent g->h i 9. Dry, Filter, Concentrate h->i j 10. Purify (Column Chromatography) i->j k Final Product j->k Characterization (NMR, MS)

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of boronic acid).

  • Degassing: Sparge the resulting suspension with nitrogen or argon for an additional 15 minutes to ensure the removal of dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst to the flask. Immediately reseal and purge with inert gas for 2 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently anhydrous reagents/solvents.3. Significant protodeboronation.[10]1. Ensure thorough degassing; use fresh catalyst.2. Use anhydrous solvents and flame-dry glassware.3. Switch to a milder base (e.g., KF) or an anhydrous solvent system. Consider using the corresponding boronic ester.[14][22]
Protodeboronation Side Product 1. Presence of excess water.2. Base is too strong or reaction time is too long.1. Reduce the amount of water or use an anhydrous solvent system.2. Use a milder base (KF); monitor the reaction closely and stop once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate oxidative homocoupling.2. Catalyst decomposition.1. Improve degassing procedure significantly.2. Consider a more stable catalyst/ligand system.
Stalled Reaction 1. Catalyst inhibition by the pyridine nitrogen.[10]2. Low reactivity of the chloro-substrate.1. Increase catalyst loading; switch to a more robust ligand (e.g., a biarylphosphine like SPhos or an NHC).2. Increase temperature; switch to a more active catalyst system.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of functionalized pyridine derivatives. Its successful application in C-C bond formation via the Suzuki-Miyaura coupling is highly achievable through a rational and informed approach to reaction optimization. By understanding the underlying catalytic mechanism and the specific challenges posed by this heteroaromatic substrate, researchers can effectively troubleshoot and develop robust protocols. Careful selection of the catalyst, ligand, base, and solvent system is critical to maximizing yield and minimizing side reactions, ultimately enabling the efficient construction of valuable molecular targets for the pharmaceutical and materials science industries.

References

The Strategic deployment of 2-Chloro-5-cyanopyridine-3-boronic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Rise of Functionalized Building Blocks

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of a vast number of approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, its aqueous solubility, and its versatile electronic nature make it a "privileged scaffold" in drug design.[3][4] The strategic functionalization of this core structure allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

2-Chloro-5-cyanopyridine-3-boronic acid has emerged as a particularly valuable building block for pharmaceutical research and development. Its trifunctional nature—a nucleophilic boronic acid, an electrophilic chloro-substituent, and an electron-withdrawing cyano group—offers medicinal chemists a powerful tool for constructing complex, highly substituted pyridine-based drug candidates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Chemical Properties and Reactivity Profile

Understanding the inherent chemical characteristics of this compound is paramount for its successful application. The molecule's reactivity is dictated by the interplay of its three key functional groups.

PropertyValue/DescriptionSource
Molecular Formula C₆H₄BClN₂O₂[5]
Molecular Weight 182.37 g/mol [5]
Appearance White to off-white crystalline solid[6]
CAS Number 957060-96-7[7]

The boronic acid moiety at the 3-position is the primary handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[8][9] The presence of the strongly electron-withdrawing cyano group at the 5-position and the chloro group at the 2-position significantly influences the electronic nature of the pyridine ring, making the boronic acid more susceptible to protodeboronation under certain conditions. However, this electron-deficient character is also advantageous, as it can enhance the rate of the reductive elimination step in the catalytic cycle of cross-coupling reactions.[10]

The chloro substituent at the 2-position provides an additional site for subsequent functionalization, allowing for the sequential introduction of different molecular fragments. This offers a modular approach to building molecular complexity and exploring structure-activity relationships (SAR).

Core Application: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound, enabling the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl partners.[9][11] This reaction is a cornerstone of modern drug discovery due to its mild conditions and broad functional group tolerance.[12]

Causality Behind Experimental Choices: A Self-Validating Protocol

A robust and reproducible protocol is not merely a list of steps but a system where each component has a clear, justifiable role. The following protocol for a general Suzuki-Miyaura coupling is designed with this principle in mind.

Detailed Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the coupling of this compound with an aryl or heteroaryl bromide.

Materials and Reagents:
  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere is Critical):

    • To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid helps to drive the reaction to completion. The choice of base is crucial; K₃PO₄ is often effective for challenging substrates, while the more soluble Cs₂CO₃ can accelerate the reaction.[3] An inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst and the boronic acid.[13]

  • Degassing the System:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

    • Rationale: Oxygen can lead to the degradation of the phosphine ligands and the formation of inactive palladium species, as well as promoting unwanted homocoupling of the boronic acid.[13]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (2-5 mol%).

    • Rationale: Pd(dppf)Cl₂ is a reliable and versatile catalyst for cross-coupling reactions involving heteroaryl compounds.[2]

    • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

    • Rationale: The solvent system must be thoroughly degassed. The presence of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[6]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Dimer Ar-Pd(II)L₂-R Transmetalation->PdII_Dimer Boronate [R-B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid R-B(OH)₂ (2-Chloro-5-cyanopyridine -3-boronic acid) BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-X (Aryl/Heteroaryl Halide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis: A Design Perspective

The 3-aryl-5-cyanopyridine scaffold, readily accessible through the Suzuki-Miyaura coupling of this compound, is a prevalent motif in the design of kinase inhibitors.[14][15] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The cyano group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The aryl group introduced at the 3-position can be tailored to occupy hydrophobic pockets and establish further interactions, thereby enhancing binding affinity and selectivity. The chloro group at the 2-position can be subsequently displaced by nucleophiles (e.g., amines) to introduce additional diversity and target specific features of the kinase active site.

Logical Workflow for Kinase Inhibitor Development

Kinase_Inhibitor_Workflow Start Start: Target Kinase Identification BuildingBlock Selection of Building Block: This compound Start->BuildingBlock Suzuki Suzuki-Miyaura Coupling with diverse Aryl/Heteroaryl Halides BuildingBlock->Suzuki Library Generation of 3-Aryl-2-chloro-5-cyanopyridine Library Suzuki->Library Screening Primary Screening: Kinase Inhibition Assay Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization: Modification at 2-position (Cl) SAR->Optimization Iterative Cycles Candidate Drug Candidate SAR->Candidate Optimization->Suzuki

Caption: Workflow for developing kinase inhibitors using the target building block.

Handling and Storage: Ensuring Reagent Integrity

Boronic acids, while more stable than many other organometallic reagents, require proper handling and storage to maintain their purity and reactivity.[6][16]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from light.[16] Refrigeration is recommended for long-term storage.

  • Handling: Handle the compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[15]

  • Stability Considerations: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. This process is often reversible upon exposure to water during the reaction setup. More importantly, protodeboronation (cleavage of the C-B bond) can occur, particularly with electron-deficient boronic acids, in the presence of strong acids, bases, or high temperatures in protic solvents.[13] Careful control of reaction conditions is therefore essential.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical compounds. Its strategic importance lies in its ability to serve as a linchpin in Suzuki-Miyaura cross-coupling reactions to generate highly functionalized pyridine scaffolds, particularly those relevant to the development of kinase inhibitors. By understanding its reactivity profile and adhering to robust, well-reasoned experimental protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.

References

Application Notes & Protocols: 2-Chloro-5-cyanopyridine-3-boronic Acid as a Versatile Building Block for Advanced Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring the frontiers of materials science.

Introduction: The Strategic Importance of Functionalized Pyridines in Materials Science

In the pursuit of next-generation electronic and optoelectronic devices, the rational design of organic molecules with tailored properties is paramount. 2-Chloro-5-cyanopyridine-3-boronic acid emerges as a highly valuable building block for the synthesis of advanced organic materials. Its unique trifunctional nature—a reactive boronic acid group for cross-coupling, an electron-withdrawing cyano group, and a strategically placed chloro substituent—offers chemists and materials scientists a powerful tool for molecular engineering.

The pyridine core, an electron-deficient aromatic system, combined with the strongly electron-withdrawing cyano (-CN) group, makes this molecule an excellent precursor for the acceptor component in donor-acceptor (D-A) type functional materials.[1][2] Such materials are at the heart of innovations in organic light-emitting diodes (OLEDs), particularly in the domain of Thermally Activated Delayed Fluorescence (TADF) emitters.[3][4][5] The boronic acid moiety is a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for forming carbon-carbon bonds.[6] This allows for the precise and efficient assembly of complex molecular architectures.

This guide provides an in-depth exploration of the application of this compound in the synthesis of a representative TADF emitter, complete with a detailed experimental protocol, expected material properties, and an elucidation of the underlying scientific principles.

Core Application: Synthesis of High-Performance TADF Emitters for OLEDs

Scientific Rationale:

TADF emitters are a class of purely organic molecules that can achieve up to 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons for light emission. This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons. A key requirement for efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The molecular design of TADF emitters typically involves a donor-acceptor architecture, where the highest occupied molecular orbital (HOMO) is localized on the electron-donating moiety and the lowest unoccupied molecular orbital (LUMO) is on the electron-accepting moiety. This spatial separation of HOMO and LUMO reduces the exchange energy, leading to a small ΔEST.

This compound is an ideal precursor for the acceptor core of a TADF molecule. The pyridine ring and the cyano group create a strong electron-accepting unit, which can be coupled with a variety of electron-donating molecules via the boronic acid's Suzuki-Miyaura reactivity. The chloro group offers an additional site for further functionalization or can be retained to fine-tune the electronic properties of the final material.

In the following protocol, we describe the synthesis of a representative TADF emitter, (9H-carbazol-9-yl)-5-cyano-3-(9H-carbazol-9-yl)pyridine , by coupling this compound with carbazole, a common electron donor in TADF materials.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Representative TADF Emitter

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 2_Chloro_5_cyanopyridine_3_boronic_acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling 2_Chloro_5_cyanopyridine_3_boronic_acid->Suzuki_Coupling Carbazole Carbazole Carbazole->Suzuki_Coupling Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Suzuki_Coupling Base K₂CO₃ Base->Suzuki_Coupling Solvent Toluene/H₂O Solvent->Suzuki_Coupling TADF_Emitter Representative TADF Emitter ((9H-carbazol-9-yl)-5-cyano-3-(9H-carbazol-9-yl)pyridine) Suzuki_Coupling->TADF_Emitter

Synthetic Workflow Diagram

Materials and Reagents:

  • This compound (1.0 eq)

  • Carbazole (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), carbazole (2.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio to the flask via a syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of the boronic acid).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Material Properties and Performance

The synthesized TADF emitter is expected to exhibit photophysical properties suitable for application in high-efficiency OLEDs. The following table summarizes the anticipated characteristics based on similar cyanopyridine-based TADF materials reported in the literature.

PropertyExpected Value/CharacteristicSignificance in OLEDs
Photoluminescence (PL) Emission Green to Yellow-GreenDetermines the color of the emitted light.
Photoluminescence Quantum Yield (PLQY) > 70% in doped filmHigh PLQY is essential for high device efficiency.
ΔEST (S₁-T₁ energy gap) < 0.2 eVA small ΔEST is crucial for efficient RISC.
Delayed Fluorescence Lifetime 1-10 µsA shorter lifetime can reduce efficiency roll-off at high brightness.
Electrochemical Properties Reversible redox behaviorIndicates good electrochemical stability for device operation.

OLED Device Performance:

When incorporated as the emissive layer in an OLED, a material synthesized from this compound is anticipated to contribute to a device with the following performance metrics:

Performance MetricExpected Value
Maximum External Quantum Efficiency (EQE) > 20%
Maximum Current Efficiency > 40 cd/A
Maximum Power Efficiency > 30 lm/W
Turn-on Voltage < 3.5 V

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider optimizing the base, solvent system, or palladium catalyst and ligand. For challenging couplings, stronger bases like cesium carbonate or different phosphine ligands may be beneficial.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing reaction. Ensuring strictly anhydrous and oxygen-free conditions can minimize this.

  • Purification Challenges: The final product may require multiple purification steps, including recrystallization or sublimation, to achieve the high purity required for OLED applications.

Conclusion

This compound is a strategically designed building block with significant potential in materials science, particularly for the synthesis of advanced materials for organic electronics. Its inherent electronic properties and versatile reactivity through Suzuki-Miyaura coupling enable the construction of complex organic molecules with tailored functionalities. The provided protocol for the synthesis of a representative TADF emitter serves as a practical guide for researchers to explore the potential of this and similar molecules in the development of next-generation OLEDs and other organic electronic devices.

References

Application Notes and Protocols for Cross-Coupling Reactions with 2-Chloro-5-cyanopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

In the landscape of modern drug discovery and materials science, pyridine-containing scaffolds are of paramount importance. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged structures in a vast array of biologically active compounds and functional materials. 2-Chloro-5-cyanopyridine-3-boronic acid is a particularly valuable and versatile building block. Its trifunctional nature—a nucleophilic boronic acid, an electrophilic chloride, and an electron-withdrawing nitrile—offers medicinal chemists a powerful tool for the strategic and controlled synthesis of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of the experimental procedures for utilizing this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering not just protocols, but a framework for troubleshooting and optimization.

Physicochemical Properties and Handling

This compound is a white to off-white solid. Proper handling and storage are crucial to ensure its reactivity and stability.

PropertyValue
Molecular Formula C₆H₄BClN₂O₂
Molecular Weight 182.37 g/mol
Appearance White to off-white solid
Storage Store under an inert atmosphere, in a freezer (-20°C is recommended).

Boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This can be exacerbated by moisture and acidic or basic conditions. Therefore, it is imperative to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.

Part 1: The Suzuki-Miyaura Coupling – Forging C-C Bonds

The Suzuki-Miyaura reaction is the cornerstone for constructing biaryl and heteroaryl structures. In this context, this compound serves as the nucleophilic partner, coupling with a variety of aryl and heteroaryl halides.

Mechanistic Considerations: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The pyridine nitrogen in our substrate presents a unique challenge, as it can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. This is often referred to as the "2-pyridyl problem". Furthermore, the electron-withdrawing nature of the chloro and cyano groups can decrease the nucleophilicity of the boronic acid, making the transmetalation step more challenging.

To overcome these hurdles, the selection of the appropriate catalyst, ligand, and base is critical.

  • Catalyst and Ligand: Bulky, electron-rich phosphine ligands are essential. They accelerate the rates of both oxidative addition and reductive elimination, and their steric bulk can disfavor the binding of the pyridine nitrogen to the palladium center.[2]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[3] The choice of base can significantly influence the reaction outcome.[4]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronate Formation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [Ar-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃)

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials and Reagents:

ReagentAmount (for 1 mmol Aryl Bromide)Molar Equiv.
Aryl Bromide1.0 mmol1.0
This compound219 mg1.2
Pd₂(dba)₃18.3 mg0.02 (2 mol%)
SPhos32.8 mg0.08 (8 mol%)
K₃PO₄ (finely ground)424 mg2.0
1,4-Dioxane (anhydrous)5 mL-
Water (degassed)0.5 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely ground potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor, Pd₂(dba)₃ (2 mol%), and the ligand, SPhos (8 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 2: The Buchwald-Hartwig Amination – Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of the electrophilic 2-chloro position of our pyridine with a wide range of primary and secondary amines.

Mechanistic Insights: The Role of the Catalyst System

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[5] The C-Cl bond is less reactive than C-Br or C-I bonds, making the oxidative addition step the rate-limiting step.[6] Therefore, a highly active catalyst system is required.

  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are crucial for promoting the challenging oxidative addition of the C-Cl bond.[6] Ligands such as Xantphos or Josiphos-type ligands are often effective.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.[6]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Cl Ar-Pd(II)L_n-Cl OxAdd->PdII_Cl AmineCoord Amine Coordination PdII_Cl->AmineCoord + HNR¹R² PdII_Amine [Ar-Pd(II)L_n(HNR¹R²)]⁺Cl⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base, - Base-H⁺Cl⁻ PdII_Amido Ar-Pd(II)L_n-NR¹R² Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR¹R²

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of the 2-chloro position of a 5-cyano-3-(dihydroxyboryl)pyridine derivative. It is advisable to protect the boronic acid moiety (e.g., as a pinacol ester) prior to this reaction to avoid undesired side reactions.

Materials and Reagents:

ReagentAmount (for 1 mmol Pyridyl Chloride)Molar Equiv.
This compound pinacol ester1.0 mmol1.0
Amine1.2 mmol1.2
Pd₂(dba)₃9.2 mg0.01 (1 mol%)
Xantphos17.3 mg0.03 (3 mol%)
NaOtBu135 mg1.4
Toluene (anhydrous)5 mL-

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox, add the this compound pinacol ester (1.0 mmol), amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube or vial with a stir bar.

  • Catalyst Addition: Add the palladium precursor, Pd₂(dba)₃ (1 mol%), and the ligand, Xantphos (3 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Part 3: The Sonogashira Coupling – Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing a route to introduce alkynyl functionalities at the 2-position of the pyridine ring.

Mechanistic Principles: A Dual Catalyst System

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[7] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is more reactive in the transmetalation step.[7]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Cl Ar-Pd(II)L_n-Cl OxAdd->PdII_Cl Transmetalation Transmetalation PdII_Cl->Transmetalation PdII_Alkyne Ar-Pd(II)L_n-C≡CR Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR CuI Cu(I)X Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I)X, Base Cu_Acetylide->Transmetalation to Pd Cycle Base Base

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a protected this compound derivative with a terminal alkyne.

Materials and Reagents:

ReagentAmount (for 1 mmol Pyridyl Chloride)Molar Equiv.
This compound pinacol ester1.0 mmol1.0
Terminal Alkyne1.5 mmol1.5
Pd(PPh₃)₂Cl₂14 mg0.02 (2 mol%)
Copper(I) Iodide (CuI)3.8 mg0.02 (2 mol%)
Triethylamine (Et₃N)3 mL-
DMF (anhydrous)3 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a Schlenk tube, add the protected pyridyl chloride (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous DMF (3 mL) and triethylamine (3 mL), followed by the terminal alkyne (1.5 mmol) via syringe.

  • Reaction: Stir the reaction mixture at 60-80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or ligand- Use a fresh batch of palladium catalyst and ligand.- Ensure all glassware is flame-dried and solvents are anhydrous.- Screen different ligands (e.g., other Buchwald ligands) and bases (e.g., Cs₂CO₃ for Suzuki).
Protodeboronation of starting material - Presence of water- Prolonged reaction time at high temperature- Use rigorously dried solvents and reagents.- Consider using the more stable pinacol ester of the boronic acid.- Attempt the reaction at a lower temperature.
Formation of homocoupled byproducts - Presence of oxygen in Sonogashira coupling- Inefficient transmetalation in Suzuki coupling- Thoroughly degas all solvents.- Optimize the base and solvent system to facilitate transmetalation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the reagents and solvents mentioned in these protocols.[8]

  • Inert Atmosphere: Many of the reagents, particularly the palladium catalysts and ligands, are air-sensitive. All reactions should be performed under an inert atmosphere of argon or nitrogen.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dusts and vapors.[9]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, functionalized pyridine derivatives. By understanding the mechanistic nuances of palladium-catalyzed cross-coupling reactions and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively utilize this reagent to access a wide range of novel molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of optimized synthetic routes.

References

Application Note & Protocol: Strategic Catalyst Selection for Suzuki-Miyaura Couplings of 2-Chloro-5-cyanopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Trifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a particularly valuable yet challenging substrate: 2-Chloro-5-cyanopyridine-3-boronic acid . This molecule is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure contains:

  • A boronic acid group for Suzuki-Miyaura coupling.

  • An electron-deficient chloropyridine moiety, a common electrophilic partner.

  • A nitrile group , which can be further elaborated or used to modulate electronic properties.

The synthesis of biaryl and heteroaryl structures derived from this scaffold is crucial for the development of novel pharmaceuticals and functional materials.[3] However, the inherent electronic properties of this substrate introduce specific challenges that demand a rational and strategic approach to catalyst selection. The chlorine atom is a less reactive electrophile than corresponding bromides or iodides, and the electron-deficient, nitrogen-containing ring system can complicate the catalytic cycle.[3][4] This document provides a detailed guide to navigating these challenges, explaining the causality behind experimental choices to ensure successful and reproducible outcomes.

Core Mechanistic Considerations & Substrate-Specific Challenges

The efficacy of a Suzuki-Miyaura reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] For this compound, each step presents unique hurdles.

  • Oxidative Addition: The cleavage of the C-Cl bond by the Pd(0) catalyst is often the rate-limiting step.[7] The bond is significantly stronger than C-Br or C-I bonds, and the electron-deficient nature of the pyridine ring further disfavors this process. Overcoming this barrier is the primary role of the phosphine ligand.

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center requires activation by a base to form a more nucleophilic "ate" complex.[8][9] The electron-withdrawing cyano and chloro groups on the pyridine ring decrease the nucleophilicity of the boronic acid, potentially slowing this step.[10]

  • Catalyst Inhibition & Side Reactions: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[11][12] Furthermore, heteroaryl boronic acids, especially electron-deficient ones, are susceptible to competitive protodeboronation (loss of the boronic acid group), a common cause of low yields.[13][14]

Logical Workflow for Catalyst System Selection

A systematic approach is crucial for tackling a challenging substrate. The following workflow guides the researcher from initial screening to an optimized protocol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Coupling Partners (Aryl/Heteroaryl Halide + This compound) Catalyst Select Pd Precatalyst (e.g., XPhos Pd G3) Start->Catalyst Base Choose Strong, Non-Nucleophilic Base (e.g., K3PO4) Catalyst->Base Solvent Select Standard Solvent System (e.g., Dioxane/H2O) Base->Solvent Experiment1 Run Initial Small-Scale Reaction (e.g., 90-110 °C, 4-12 h) Solvent->Experiment1 Analysis Analyze Outcome (LC-MS, TLC) Experiment1->Analysis Troubleshoot Troubleshoot (Low Yield, Side Products) Analysis->Troubleshoot Poor Result Optimized_Protocol Optimized Protocol Analysis->Optimized_Protocol Good Result Optimize_Ligand Screen Ligands (XPhos, SPhos, RuPhos, cataCXium A) Troubleshoot->Optimize_Ligand No/Slow Reaction Optimize_Base Screen Bases (K2CO3, Cs2CO3) Troubleshoot->Optimize_Base Protodeboronation Optimize_Solvent Screen Solvents (Toluene, 2-MeTHF, DMF) Troubleshoot->Optimize_Solvent Solubility Issues Optimize_Ligand->Experiment1 Optimize_Base->Experiment1 Optimize_Solvent->Experiment1

Caption: A logical workflow for selecting and optimizing Suzuki reaction conditions.

Deep Dive: Selecting the Optimal Catalyst System Components

Palladium Precatalysts: The Source of Activity

While simple palladium salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, modern palladium precatalysts are highly recommended for challenging couplings. These complexes offer superior stability, are often air-stable, and ensure the efficient generation of the active Pd(0) species in solution.[7][11]

Precatalyst TypeExamplesKey Advantages
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂(dppf)Economical, widely available.[15]
Simple Pd(0) Sources Pd₂(dba)₃, Pd(PPh₃)₄Directly provide Pd(0), but can be air-sensitive.[15]
Buchwald Precatalysts XPhos Pd G3, SPhos Pd G2Air- and moisture-stable, provide a 1:1 Pd:Ligand ratio, highly active for C-Cl activation.[11][16]
NHC-Pd Precatalysts PEPPSI™-IPrHighly active for C-Cl bonds, thermally robust.[17]

Recommendation: For initial screening with this compound, a 3rd or 4th generation Buchwald precatalyst (e.g., XPhos Pd G3) is an excellent starting point due to their proven efficacy with chloro-heteroarenes.[11]

Ligands: The Key to Unlocking Reactivity

The ligand is arguably the most critical component for coupling unreactive chlorides. The ligand stabilizes the palladium center and its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[18]

  • Bulky, Electron-Rich Monodentate Phosphines: This class of ligands, pioneered by the Buchwald group (e.g., XPhos, SPhos, RuPhos), is the gold standard for coupling aryl chlorides. The large steric bulk promotes reductive elimination, while the high electron density facilitates the difficult oxidative addition step.[10][19]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr are strong sigma-donors that form very stable palladium complexes. They are highly effective for C-Cl bond activation and are often used in challenging cross-coupling reactions.[17]

  • Specialized Ligands: For certain heteroaryl-heteroaryl couplings, ligands like cataCXium® A have shown unique competence, particularly in anhydrous conditions.[12]

Recommendation: Start with XPhos or SPhos . If reactivity remains low, screening other Buchwald-type ligands or an NHC ligand like IPr is a logical next step.

Bases: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by converting the neutral boronic acid into a more reactive anionic boronate species.[9] The choice of base can significantly impact yield and side-product formation.

BaseStrengthCommon Use Case & Rationale
K₂CO₃ ModerateA common, mild base often used in aqueous solvent systems. May be insufficient for slow transmetalations.[20]
K₃PO₄ StrongHighly effective, often the base of choice for difficult couplings. Its strength promotes boronate formation without being overly harsh.[21]
Cs₂CO₃ StrongSimilar to K₃PO₄, sometimes provides superior results due to higher solubility in organic solvents.
KF WeakUsed when base-sensitive functional groups are present. Activates the boronic acid via a different mechanism.[8]

Recommendation: K₃PO₄ is the recommended starting point. Its strength is well-suited to activate the electron-deficient boronic acid substrate. Use 2-3 equivalents to ensure the reaction proceeds efficiently.

Solvents: The Reaction Medium

The solvent system must solubilize all components and be stable at the required reaction temperature.[22] For Suzuki reactions, ethereal solvents, often with an aqueous component, are standard.

Solvent SystemTypical Temp.Rationale & Considerations
1,4-Dioxane / H₂O 80-110 °CA versatile and common system. Water aids in dissolving the inorganic base and facilitating transmetalation.[3]
Toluene / H₂O 80-110 °CGood for higher temperatures. Biphasic system can sometimes help sequester byproducts.[23]
2-MeTHF / H₂O 80-100 °CA more environmentally friendly alternative to THF and Dioxane.
DMF or DMA 100-140 °CPolar aprotic solvents used for poorly soluble substrates, but can lead to side reactions at high temperatures.

Recommendation: A mixture of 1,4-Dioxane and water (e.g., 4:1 to 10:1 v/v) is a robust starting point. Ensure solvents are degassed to prevent oxidation of the catalyst's phosphine ligand.[24]

The Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)(L)₂-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Aryl-Pd(II)(L)₂-Aryl' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (Biaryl) RedElim->Product Aryl_Cl 2-Chloro-5-cyanopyridine Aryl_Cl->OxAdd Boronic_Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronic_Acid Boronate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Halide (e.g., Aryl Bromide) (1.2 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, K₃PO₄, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[25]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe (a typical ratio is 4:1 to 10:1 dioxane:water). The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Optimization

Microwave irradiation can significantly accelerate reaction times, making it ideal for screening conditions.[3]

Materials:

  • Same reagents as Protocol 1.

  • Microwave-safe reaction vial with a stir bar and cap.

  • Microwave reactor.

Procedure:

  • Vial Preparation: In a microwave vial, combine this compound (e.g., 0.2 mmol), the aryl halide (0.24 mmol), K₃PO₄ (0.5 mmol), and the palladium precatalyst (1-3 mol%).

  • Solvent Addition: Add the solvent system (e.g., 2 mL of 5:1 dioxane/water).

  • Sealing: Seal the vial tightly with the appropriate cap.

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes. Note: Use dynamic power control and monitor internal pressure.

  • Workup and Analysis: After cooling to room temperature, work up the reaction as described in Protocol 1. Analyze the crude mixture by LC-MS or ¹H NMR to determine conversion and screen for optimal conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized phosphine).2. Insufficient temperature.3. Oxidative addition is too slow.1. Ensure rigorous degassing of solvents and use of inert atmosphere.[24]2. Increase temperature (up to 120 °C for dioxane).3. Switch to a more electron-rich/bulky ligand (e.g., from XPhos to tBuXPhos) or an NHC-based catalyst.[7]
Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic sources.1. Try a weaker base like K₂CO₃ or KF.[8]2. Use anhydrous conditions with a soluble base like TMSOK, potentially with an additive like trimethyl borate.[12] Consider using a more stable boronic ester (e.g., pinacol or MIDA).[2]
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative homocoupling.Improve degassing procedures. Ensure a high-purity palladium source is used.
Catalyst Deactivation 1. Pyridine nitrogen coordinating to Pd.2. High catalyst loading leading to aggregation (Pd black).1. Use a bulky ligand that sterically shields the palladium center.2. Lower the catalyst loading (0.5-1.0 mol%) once conditions are optimized.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation. Success is predicated on a rational selection of the catalyst system to overcome the inherent difficulties of C-Cl bond activation and potential catalyst inhibition. By employing modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands, in combination with a strong base like K₃PO₄ and a suitable solvent system, researchers can reliably access a diverse range of valuable biaryl and heteroaryl compounds. The protocols and troubleshooting guide provided herein serve as a robust starting point for both initial attempts and further optimization, empowering scientists in drug discovery and materials development.

References

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Pyridine Boronic Acids in Modern Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs. Their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as bioisosteres for other aromatic systems makes them a privileged scaffold in drug design. Consequently, the efficient and scalable synthesis of key pyridine-based building blocks is a critical endeavor in the pharmaceutical industry. Among these, substituted pyridine boronic acids and their corresponding esters have emerged as indispensable reagents, primarily for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of scaling up the synthesis of substituted pyridine boronic acids. We will delve into the most industrially relevant synthetic methodologies, robust purification strategies, and critical process safety considerations, moving beyond a simple recitation of protocols to explain the underlying chemical principles and rationale that inform process development decisions at scale.

I. Strategic Synthesis on Scale: A Comparative Analysis of Key Methodologies

The selection of a synthetic route for a substituted pyridine boronic acid on a multi-kilogram or pilot-plant scale is a multi-faceted decision, weighing factors such as cost of starting materials, process robustness, scalability, safety, and impurity profile. While several methods exist for the preparation of these valuable intermediates, the halogen-metal exchange followed by borylation remains the most prevalent and often most cost-effective approach for large-scale manufacturing.

The Workhorse of Industrial Synthesis: Halogen-Metal Exchange and Borylation

The reaction of a substituted halopyridine with an organometallic reagent (typically an organolithium or Grignard reagent) to form a pyridyl anion, followed by quenching with a trialkyl borate, is the most established and economical method for producing pyridine boronic acids at scale.

Causality Behind Experimental Choices:

  • Choice of Halogen: Bromo- and iodopyridines are the most common starting materials for halogen-metal exchange. Bromopyridines often represent a good balance of reactivity and cost. Iodopyridines are more reactive, allowing for milder reaction conditions, but are generally more expensive. Chloropyridines are less reactive and often require more forcing conditions for the exchange.

  • Organometallic Reagent: n-Butyllithium (n-BuLi) and isopropylmagnesium chloride (i-PrMgCl) are the most frequently used organometallic reagents. n-BuLi is highly reactive and efficient but is pyrophoric and requires cryogenic temperatures for many applications to control selectivity and prevent side reactions. Grignard reagents are generally less reactive and can sometimes be used at more moderate temperatures, offering a potential safety advantage.

  • Trialkyl Borate: Triisopropyl borate and trimethyl borate are the most common boron sources. Triisopropyl borate is often preferred for its lower reactivity towards organolithium reagents, which can minimize the formation of ate complexes and improve yields.[1] Trimethyl borate is less expensive but can be more prone to side reactions.

  • Solvent Selection: A mixture of tetrahydrofuran (THF) and a hydrocarbon solvent like toluene or hexanes is commonly employed. THF is necessary to solvate the organometallic species, while the hydrocarbon co-solvent can aid in temperature control and product isolation.

Workflow for Halogen-Metal Exchange and Borylation:

cluster_synthesis Halogen-Metal Exchange & Borylation start Substituted Halopyridine + Trialkyl Borate in Solvent cool Cool to Low Temperature (-40°C to -78°C) start->cool addition Slow Addition of Organometallic Reagent (e.g., n-BuLi) cool->addition reaction Reaction to form Pyridyl Boronate Ester addition->reaction quench Aqueous Work-up (e.g., HCl, NH4Cl) reaction->quench extraction Extraction with Organic Solvent quench->extraction isolate Isolation of Crude Product extraction->isolate purify Purification isolate->purify product Substituted Pyridine Boronic Acid/Ester purify->product

Caption: General workflow for the synthesis of pyridine boronic acids via halogen-metal exchange.

Addressing Instability: The Utility of Boronate Esters

Many pyridine boronic acids, particularly 2-substituted derivatives, are prone to protodeboronation, especially under basic conditions or during purification. This instability can lead to significant yield loss and purification challenges. To circumvent this, the crude boronic acid is often converted directly to a more stable boronate ester.

  • Pinacol Esters: These are widely used due to their high stability and ease of handling. They are typically crystalline solids that can be purified by chromatography or recrystallization.

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates have gained significant traction due to their exceptional stability to a wide range of reaction conditions, including chromatography on silica gel.[2][3] They are often crystalline, free-flowing solids, making them ideal for long-term storage and use in iterative cross-coupling strategies.[4][5] The MIDA protecting group can be readily cleaved under mild basic conditions to liberate the boronic acid in situ.[3]

Table 1: Comparison of Common Boronate Esters for Stabilization

Boronate EsterAdvantagesDisadvantages
Pinacol Good stability, often crystalline, widely used in Suzuki-Miyaura reactions.Can sometimes be difficult to hydrolyze back to the boronic acid if needed.
MIDA Exceptional stability to air, moisture, and chromatography; enables iterative cross-coupling.[3]Higher molecular weight of the protecting group.
Alternative Synthetic Strategies for Scale-Up

While halogen-metal exchange is dominant, other methods can be advantageous for specific substitution patterns or when functional group tolerance is a primary concern.

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This method involves the cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. It offers excellent functional group tolerance and avoids the use of highly reactive organometallic reagents. However, the cost of the palladium catalyst and the diboron reagent can be a significant consideration for large-scale synthesis.

  • Directed Ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of the pyridine ring at a position adjacent to a directing group (e.g., methoxy, amide). While powerful for accessing specific isomers, it is generally more substrate-specific than halogen-metal exchange.

II. Purification Strategies for Scale-Up

The purification of pyridine boronic acids and their esters at scale requires robust and scalable methods that can consistently deliver material of high purity.

Crystallization: The Cornerstone of Scalable Purification

Crystallization is the most desirable purification method for large-scale operations due to its efficiency, cost-effectiveness, and ability to provide high-purity materials.

Protocol 1: General Recrystallization Procedure for a Substituted Pyridine Boronic Acid

  • Solvent Screening: Identify a suitable solvent or solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include acetonitrile, ethanol, water, or mixtures thereof.

  • Dissolution: Dissolve the crude boronic acid in the minimum amount of the chosen solvent at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified boronic acid under vacuum.

Purification via Salt Formation

For pyridine boronic acids that are difficult to crystallize directly, purification via salt formation can be a highly effective strategy. This method leverages the amphoteric nature of pyridine boronic acids.

Workflow for Purification via Salt Formation:

cluster_purification Purification via Salt Formation start Crude Pyridine Boronic Acid base Treatment with Base (e.g., NaOH, K2CO3) start->base salt Formation of Boronate Salt base->salt extraction Extraction with Organic Solvent to Remove Non-Acidic Impurities salt->extraction acid Acidification of Aqueous Layer (e.g., with HCl) extraction->acid precipitation Precipitation of Pure Boronic Acid acid->precipitation filtration Filtration and Washing precipitation->filtration product Purified Pyridine Boronic Acid filtration->product

Caption: A general workflow for the purification of pyridine boronic acids by salt formation.

This technique is particularly useful for removing non-acidic or weakly acidic impurities. The choice of base and solvent for extraction is critical and must be optimized for each specific substrate.[6]

Chromatographic Purification

While often less desirable for large-scale manufacturing due to solvent consumption and cost, chromatography can be a necessary tool for purifying boronate esters, especially MIDA boronates which exhibit good stability on silica gel.[3]

Considerations for Scale-Up Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase. For certain applications, neutral alumina may be beneficial.[7]

  • Mobile Phase: The choice of eluent should be optimized to provide good separation while minimizing the use of expensive or hazardous solvents.

  • Loading: Proper loading of the crude material onto the column is crucial to achieve good separation.

III. Process Safety: A Non-Negotiable Priority

The scale-up of any chemical process requires a thorough evaluation of potential hazards and the implementation of robust safety protocols. The synthesis of pyridine boronic acids, particularly via the halogen-metal exchange route, involves several inherent risks that must be carefully managed.

Safe Handling of Organolithium Reagents

Organolithium reagents such as n-BuLi are highly reactive and often pyrophoric.[8][9] Their safe handling is paramount.

  • Inert Atmosphere: All operations involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[8]

  • Temperature Control: The addition of organolithium reagents is often highly exothermic. Robust cooling and controlled addition rates are essential to prevent thermal runaways.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.[8]

Hazards Associated with Trialkyl Borates

Trialkyl borates like trimethyl borate and triisopropyl borate are flammable liquids.[10][11][12]

  • Flammability: Keep away from ignition sources.[10][12] Use of spark-proof equipment and proper grounding is necessary to prevent static discharge.

  • Moisture Sensitivity: Trialkyl borates react with water. All equipment should be thoroughly dried before use.

Quenching and Work-up Procedures

The quenching of the reaction mixture after borylation can be highly exothermic. Slow and controlled addition of the quenching agent (e.g., aqueous acid) with efficient cooling is critical.

Table 2: Key Safety Considerations for Scale-Up Synthesis

Process StepPotential Hazard(s)Mitigation Strategy
Handling n-BuLi Pyrophoric, highly reactive, corrosive.[8][9]Work under an inert atmosphere, use appropriate PPE, ensure proper training of personnel.[8]
Addition of n-BuLi Highly exothermic, potential for thermal runaway.Use a jacketed reactor with efficient cooling, control the addition rate with a syringe pump or addition funnel.
Handling Trialkyl Borates Flammable liquids, moisture sensitive.[10][11][12]Store in a cool, dry, well-ventilated area away from ignition sources.[12] Use dry equipment.
Reaction Quench Exothermic reaction, potential for gas evolution.Slow, controlled addition of the quenching agent with efficient cooling. Ensure adequate venting.
Product Isolation Potential for exposure to flammable solvents and residual reagents.Perform in a well-ventilated area. Use appropriate PPE.

IV. Detailed Experimental Protocol: Kilogram-Scale Synthesis of 3-Pyridylboronic Acid

This protocol is adapted from a procedure published in Organic Syntheses, which has been demonstrated to be scalable.[1]

Materials and Equipment:

  • 10 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel.

  • 3-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (2.5 M in hexanes)

  • Toluene

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (5 M)

  • Acetonitrile

  • Dry ice/acetone bath

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and purged with nitrogen.

  • Charging Reagents: Charge the reactor with toluene (3.2 L), THF (0.8 L), triisopropyl borate (0.55 L, 2.4 mol), and 3-bromopyridine (0.19 L, 2.0 mol).

  • Cooling: Cool the mixture to -40°C using a dry ice/acetone bath in the reactor jacket.

  • n-BuLi Addition: Slowly add n-butyllithium solution (0.96 L, 2.4 mol) via the addition funnel over at least 2 hours, maintaining the internal temperature below -35°C.

  • Reaction: Stir the mixture for an additional 30 minutes at -40°C after the addition is complete.

  • Quenching: Slowly and carefully add 2 M hydrochloric acid (2.5 L) to the reaction mixture, ensuring the temperature does not exceed 0°C.

  • Phase Separation: Allow the mixture to warm to room temperature and separate the aqueous layer.

  • Extraction and pH Adjustment: Extract the aqueous layer with toluene (2 x 1 L). Adjust the pH of the combined aqueous layers to 7.5 with 5 M sodium hydroxide.

  • Product Extraction: Extract the product from the neutralized aqueous layer with ethyl acetate (3 x 2 L).

  • Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Recrystallize the crude product from acetonitrile to yield 3-pyridylboronic acid as a white solid.

V. Conclusion

The successful scale-up of substituted pyridine boronic acid synthesis is a critical capability for any organization involved in modern drug discovery and development. By carefully selecting a robust and economical synthetic route, developing scalable and efficient purification procedures, and maintaining an unwavering commitment to process safety, researchers and chemists can ensure a reliable supply of these vital building blocks. The strategies and protocols outlined in this application note provide a comprehensive framework for navigating the challenges of scaling up these important chemical transformations, ultimately accelerating the journey from laboratory-scale synthesis to the production of life-changing medicines.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Chloropyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridine boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. As these reagents are foundational in constructing complex molecules, understanding their unique reactivity is paramount to achieving high yields and purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Protodeboronation - The Prevalent Pathway of Decomposition

Protodeboronation is arguably the most common and frustrating side reaction when working with heteroaryl boronic acids, especially 2-pyridyl derivatives.[1] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material and generating a byproduct that can complicate purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why are 2-pyridineboronic acids so uniquely susceptible to it?

A1: Protodeboronation is a reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] While many arylboronic acids undergo this side reaction, 2-pyridineboronic acids are notoriously unstable due to the adjacent basic nitrogen atom in the pyridine ring.[2] This proximity enables an alternative and often rapid decomposition pathway not typically observed with other arylboronic acids.[2][3]

The primary reason for this instability is the ability of 2-pyridineboronic acid to form a zwitterionic species under neutral pH conditions.[1][2] This zwitterionic intermediate is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, leading to the unwanted protodeboronated pyridine product.[1][2]

Q2: My reaction is generating a significant amount of simple pyridine byproduct. What is the underlying mechanism?

A2: You are observing the direct consequence of the zwitterionic intermediate. Unlike simple arylboronic acids, which tend to protodeboronate fastest at high pH, 2-pyridineboronic acid decomposition peaks at neutral pH where the zwitterion concentration is highest.[2] Counterintuitively, adding either acid or base can shift the equilibrium away from this highly reactive species, thereby slowing the rate of protodeboronation.[2]

Below is a diagram illustrating this unique decomposition pathway.

protodeboronation_mechanism cluster_main Protodeboronation of 2-Pyridineboronic Acid cluster_mitigation Mitigation Strategies Start 2-Pyridineboronic Acid (Neutral pH) Zwitterion Zwitterionic Intermediate (Highly Reactive) Start->Zwitterion Intramolecular Proton Transfer Acid Acidic Conditions (Protonated Pyridine) Start->Acid Add Acid Base Basic Conditions (Boronate Anion) Start->Base Add Base Product Protodeboronated Pyridine (Side Product) Zwitterion->Product Unimolecular Fragmentation Boron B(OH)3 Zwitterion->Boron troubleshooting_protodeboronation Start High Protodeboronation Observed CheckBase Is a strong base (e.g., NaOH, LiOtBu) being used? Start->CheckBase SwitchBase Action: Switch to a weaker base (K₃PO₄, K₂CO₃, CsF). CheckBase->SwitchBase Yes CheckTemp Is the reaction temperature >100 °C? CheckBase->CheckTemp No FinalCheck Re-evaluate catalyst and ligand system for faster coupling kinetics. SwitchBase->FinalCheck LowerTemp Action: Reduce temperature to 60-80 °C and increase reaction time. CheckTemp->LowerTemp Yes CheckSolvent Is a high concentration of water present? CheckTemp->CheckSolvent No LowerTemp->FinalCheck UseEster Action: Use a stable boronic ester (MIDA or pinacol) and anhydrous solvents. CheckSolvent->UseEster Yes CheckSolvent->FinalCheck No UseEster->FinalCheck

References

Technical Support Center: Mitigating Protodeboronation of 2-Chloro-5-cyanopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Chloro-5-cyanopyridine-3-boronic acid in their synthetic workflows. Protodeboronation, the undesired cleavage of the C–B bond, is a significant challenge, particularly with electronically deficient heteroaryl boronic acids. This document provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to ensure the successful application of this versatile reagent in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is this compound particularly susceptible?

A1: Protodeboronation is a decomposition pathway where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-chloro-5-cyanopyridine and consumption of your key reagent.[1][2] This reaction is often catalyzed by acid or base and is accelerated by the presence of a proton source, such as water.[1][3]

This compound is highly susceptible due to the strong electron-withdrawing effects of the chloro, cyano, and pyridinic nitrogen functionalities. This electronic deficiency destabilizes the carbon-boron bond, making it more prone to cleavage under typical Suzuki-Miyaura coupling conditions.[4][5][6]

Q2: I'm observing significant formation of 2-chloro-5-cyanopyridine in my reaction mixture. What are the primary causes?

A2: The observation of the protodeboronated byproduct points to several potential factors within your reaction setup:

  • Base Selection and Concentration: Strong bases, especially hydroxides (e.g., NaOH, KOH) in aqueous media, significantly accelerate protodeboronation.[4][7] The base's role is to activate the boronic acid for transmetalation, but an overly strong or concentrated base will favor the decomposition pathway.[8][9]

  • Reaction Temperature: Elevated temperatures increase the rate of most chemical reactions, including protodeboronation.[3][10] While necessary for the catalytic cycle, excessive heat can disproportionately favor the undesired side reaction.

  • Presence of Water: Water acts as the proton source for protodeboronation.[3] While many Suzuki-Miyaura reactions utilize aqueous solvent systems, a high concentration of water can be detrimental.[3]

  • Prolonged Reaction Times: The longer your boronic acid is exposed to destabilizing conditions (base, heat, water), the greater the extent of protodeboronation.[3][7] This is particularly problematic if the desired cross-coupling reaction is sluggish.

  • Catalyst and Ligand Choice: Inefficient catalyst systems that lead to slow catalytic turnover will prolong the reaction time and increase the opportunity for protodeboronation.[7] Furthermore, some studies have shown that bulky phosphine ligands can promote palladium-catalyzed protodeboronation.[11][12][13]

Troubleshooting Guide: Strategies to Minimize Protodeboronation

This section provides actionable strategies to mitigate protodeboronation when working with this compound.

Issue 1: Rapid Consumption of Boronic Acid and Low Product Yield

This is the most common manifestation of a protodeboronation issue. The following flowchart outlines a systematic approach to troubleshoot and optimize your reaction conditions.

G cluster_0 Troubleshooting Workflow start High Protodeboronation Observed base Step 1: Modify Base Conditions start->base Begin Optimization temp Step 2: Adjust Temperature base->temp If still problematic end Successful Coupling base->end solvent Step 3: Alter Solvent System temp->solvent If still problematic temp->end catalyst Step 4: Optimize Catalyst System solvent->catalyst If still problematic solvent->end boron Step 5: Use a Boronic Acid Surrogate catalyst->boron Final Strategy catalyst->end boron->end G cluster_1 Slow-Release Strategy MIDA Air-Stable MIDA Boronate Hydrolysis Slow Hydrolysis (Base, H₂O) MIDA->Hydrolysis BoronicAcid Low Concentration of Unstable Boronic Acid Hydrolysis->BoronicAcid Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling Protodeboronation Protodeboronation (Minimized) BoronicAcid->Protodeboronation

References

Technical Support Center: Addressing Stability Issues of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a critical challenge in modern organic synthesis: the instability of boronic acids and their derivatives in cross-coupling reactions. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions for success.

Introduction: The Stability vs. Reactivity Dilemma

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, prized for the low toxicity and ready availability of its organoboron reagents.[1][2] However, the very reactivity that makes boronic acids so useful also renders them susceptible to several decomposition pathways.[3][4] This guide will address the most common stability issues—protodeboronation and oxidation—and provide a structured, question-and-answer-based approach to diagnosing and solving these problems in your own lab.

Troubleshooting Guide: Common Problems & Proven Solutions

This section tackles specific issues you might encounter during your experiments. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolution.

Q1: My Suzuki reaction is giving a low yield, and I see a significant amount of arene byproduct derived from my boronic acid. What's happening and how can I fix it?

A1: This is a classic sign of protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond. [5][6] This process consumes your boronic acid, leading to reduced yields of the desired cross-coupled product.[7] Electron-deficient, vinyl, and certain heteroaryl boronic acids are particularly prone to this decomposition pathway.[1][8]

Underlying Cause: Protodeboronation can be catalyzed by acid or, more relevantly for most Suzuki-Miyaura conditions, by base.[5][9] The base-catalyzed mechanism involves the formation of a boronate species, which then reacts with a proton source (often water in the reaction mixture) to cleave the C-B bond.[5]

Troubleshooting Workflow for Protodeboronation

Here is a logical workflow to diagnose and mitigate protodeboronation in your reaction.

Caption: A step-by-step decision tree for troubleshooting protodeboronation.

Detailed Mitigation Strategies:

  • Re-evaluate Your Base: Strong bases can accelerate protodeboronation.

    • Action: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[7] These bases are often sufficient to activate the boronic acid for transmetalation without excessively promoting the undesired protonolysis.[10]

  • Control the Water Content: Water is the primary proton source for this side reaction.

    • Action: While many Suzuki protocols use aqueous co-solvents, if protodeboronation is severe, switch to a rigorously anhydrous solvent system. Use freshly distilled, degassed solvents and ensure your base is anhydrous. If a co-solvent is necessary for solubility, minimize the amount of water used.

  • Optimize Reaction Kinetics: The longer your boronic acid is exposed to harsh conditions, the more it will decompose.

    • Action: Aim to have the rate of cross-coupling significantly outpace the rate of decomposition.

      • Increase Catalyst Loading: A slightly higher catalyst loading can accelerate the productive catalytic cycle.

      • Lower Temperature: While counterintuitive, sometimes lowering the reaction temperature can slow the rate of decomposition more than it slows the rate of coupling, leading to a net increase in yield. Monitor the reaction progress closely by TLC or LC-MS.

  • Use a More Stable Boronic Acid Surrogate: If the above strategies are insufficient, the most robust solution is to replace the boronic acid with a more stable derivative.[1][5] This is the most effective strategy for inherently unstable boronic acids like 2-pyridyl boronic acid.[5][9]

    • Action: Convert your boronic acid into a boronate ester (e.g., pinacol ester), a potassium trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate.[11][12] These derivatives exhibit enhanced stability and can be used directly in the coupling reaction.[3][9]

Q2: My reaction mixture is turning dark, and I'm isolating phenol byproducts instead of my coupled product. What is causing this?

A2: This indicates oxidative decomposition of your boronic acid. Arylboronic acids are susceptible to oxidation, which converts them into phenols.[9] This process can be exacerbated by residual oxygen in the reaction vessel or by peroxide impurities in ethereal solvents like THF or dioxane.

Underlying Cause: The mechanism involves the reaction of the boronic acid with an oxidizing species. In the context of a Suzuki reaction, this is often caused by incomplete deoxygenation of the reaction mixture, allowing dissolved oxygen to interfere, or by using solvents that have not been purified to remove peroxides.

Diagram: Key Decomposition Pathways of Boronic Acids

Decomposition_Pathways BA Aryl Boronic Acid (Ar-B(OH)2) Protodeboronation Protodeboronation BA->Protodeboronation + H2O, Base Oxidation Oxidation BA->Oxidation + [O] Coupling Desired Suzuki Cross-Coupling BA->Coupling + Ar'-X, Pd(0), Base Arene Arene (Ar-H) (Side Product) Protodeboronation->Arene Phenol Phenol (Ar-OH) (Side Product) Oxidation->Phenol Product Coupled Product (Ar-Ar') Coupling->Product

Caption: Competing pathways for a boronic acid in a Suzuki-Miyaura reaction.

Preventative Measures for Oxidation:

  • Rigorous Deoxygenation: This is the most critical step.

    • Protocol: Before adding your catalyst, thoroughly degas your solvent and reaction mixture. The most common method is the "freeze-pump-thaw" technique, repeated at least three times. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes can be effective.[13]

  • Solvent Purity:

    • Action: Use freshly distilled and degassed anhydrous solvents. Ethereal solvents like THF and 1,4-dioxane should be tested for peroxides and purified if necessary. Never use old, uninhibited THF from a previously opened bottle.

  • Proper Handling and Storage: The stability of your boronic acid starts before the reaction begins.

    • Action: Store boronic acids, especially sensitive ones, under an inert atmosphere in a refrigerator or freezer.[3] Avoid repeated exposure to ambient air and moisture. While borates are generally stable, proper storage in sealed containers away from heat and humidity ensures their longevity.[14]

Frequently Asked Questions (FAQs)

Q: When should I choose a boronate ester or trifluoroborate over a free boronic acid from the start?

A: Proactively using a boronic acid surrogate is highly recommended in several situations:

  • Inherently Unstable Substrates: For substrates known to be unstable, such as 2-pyridyl, vinyl, and cyclopropyl boronic acids, using a derivative is almost mandatory for good results.[1][8]

  • Multi-step Synthesis: If the boron-containing fragment needs to survive several synthetic steps before the cross-coupling, a protected form like a MIDA boronate is ideal due to its exceptional stability to a wide range of reagents.[15]

  • Reproducibility in Drug Development: In a process chemistry or drug development setting, the enhanced stability, purity, and shelf-life of boronate esters and trifluoroborates lead to more reproducible and reliable reaction outcomes.[3][12]

Table 1: Comparison of Common Boronic Acid Surrogates

Reagent TypeKey AdvantagesKey DisadvantagesBest For...
Boronic Acid Generally more reactive, high atom economy, commercially available.[2][3]Prone to protodeboronation and oxidation; can be difficult to purify.[3][9]Simple, robust substrates where reaction times are short.
Pinacol Ester Greatly enhanced stability, solid, easy to handle and purify via chromatography.[9][11]Less reactive than boronic acids; may require harsher conditions or hydrolysis to react.[1]General use, especially for unstable boronic acids and improving reproducibility.
Potassium Trifluoroborate (ArBF₃K) Highly stable crystalline solids, resistant to protodeboronation, easy to handle.[2][12]Requires specific conditions for activation; lower atom economy.[16]Challenging couplings where boronic acid/ester stability is a major issue.
MIDA Boronate Exceptionally stable to a wide range of reagents and chromatography; enables iterative cross-coupling.[15]Requires a deprotection step (mild aqueous base) before coupling.[11][17]Multi-step synthesis of complex molecules and "slow-release" strategies for highly unstable boronic acids.[5][8]

Q: Can you provide a general, robust protocol for setting up a Suzuki reaction that minimizes these stability issues?

A: Absolutely. This protocol incorporates best practices for handling sensitive reagents.

Protocol: Robust Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • Use a high-purity boronic acid derivative (pinacol ester is a good default). If using a boronic acid, use a fresh bottle.

    • Ensure your aryl halide, base (e.g., K₃PO₄), catalyst, and ligand are pure and dry.

  • Reaction Setup (Under Inert Atmosphere):

    • To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the boronic acid derivative (1.2 eq.), aryl halide (1.0 eq.), and base (2.0-3.0 eq.).

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[7]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula or syringe.

    • Bubble the inert gas through the reaction mixture for 10-15 minutes for further deoxygenation.

    • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if needed) in a small amount of degassed solvent. Add this solution to the reaction flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

By following these robust procedures and understanding the chemical principles behind boronic acid instability, you can significantly improve the success rate and yield of your cross-coupling reactions.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with 2-Chloro-5-cyanopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using 2-Chloro-5-cyanopyridine-3-boronic acid. The unique electronic properties of this substrate, characterized by an electron-deficient pyridine ring bearing both a chloro and a cyano group, present specific hurdles that require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and achieve successful coupling outcomes.

Understanding the Challenges with this compound

The primary difficulty in achieving high yields with this compound stems from its electronic nature. Electron-deficient heteroaryl boronic acids are known to be challenging substrates in Suzuki-Miyaura couplings for several reasons:

  • Reduced Nucleophilicity: The electron-withdrawing effects of the chloro and cyano groups, as well as the pyridine nitrogen, decrease the electron density on the boronic acid, making it less nucleophilic and thus slowing down the crucial transmetalation step in the catalytic cycle.[1]

  • Propensity for Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-chloro-5-cyanopyridine and consumption of the starting material.[1][2][3][4] This process is often accelerated under basic conditions, which are required for the Suzuki reaction.[3][5]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[6][7][8]

Addressing these intrinsic properties is key to optimizing your reaction and overcoming low yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common issues encountered when using this compound in Suzuki reactions, presented in a question-and-answer format.

Q1: My reaction is giving very low to no yield of the desired product. What are the most likely causes?

A1: Low or no yield is the most common issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Catalyst Choice: For electron-deficient aryl chlorides like 2-chloro-5-cyanopyridine, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[8] More active catalyst systems employing electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the slow oxidative addition step.[9][10]

    • Catalyst Deactivation: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[11][12] Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and promoting side reactions like boronic acid homocoupling.[4][8][13]

  • Re-evaluate the Base and Solvent:

    • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to accelerate protodeboronation.[11] While strong bases like NaOH and K₃PO₄ are often used, for sensitive substrates, milder bases like K₂CO₃, Cs₂CO₃, or even KF should be screened.[11][12] The solubility of the base can also play a significant role.[11]

    • Solvent System: The solvent influences the solubility of reactants and the stability of catalytic intermediates.[14] Aprotic polar solvents like dioxane, DMF, or THF, often with a small amount of water, are commonly used.[9][15] However, for substrates prone to protodeboronation, anhydrous conditions may be beneficial.[6][11] The polarity of the solvent can also affect the rate of oxidative addition and the overall reaction selectivity.[16][17][18][19]

  • Check for Boronic Acid Instability:

    • Protodeboronation: This is a very likely culprit. If you observe the formation of 2-chloro-5-cyanopyridine as a major byproduct, protodeboronation is occurring. To mitigate this, consider the following:

      • Use a milder base.[11]

      • Lower the reaction temperature.[11]

      • Employ strictly anhydrous conditions.[6][11]

      • Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[1][11][20][21] These derivatives slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[2]

Logical Troubleshooting Flow:

Troubleshooting_Flow cluster_Catalyst Catalyst Optimization cluster_Base_Solvent Base & Solvent Screening cluster_Boronic_Acid Boronic Acid Stabilization Start Low Yield with this compound Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Base_Solvent Step 2: Re-evaluate Base & Solvent Catalyst->Base_Solvent If no improvement Catalyst_Choice Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Catalyst->Catalyst_Choice Inert_Atmosphere Ensure strict inert atmosphere (Ar/N2) Catalyst->Inert_Atmosphere Boronic_Acid Step 3: Check Boronic Acid Stability Base_Solvent->Boronic_Acid If still low yield Base_Screen Screen milder bases (K2CO3, Cs2CO3, KF) Base_Solvent->Base_Screen Solvent_Screen Test different solvents (Dioxane, THF, DMF) +/- water Base_Solvent->Solvent_Screen Success Successful Coupling Boronic_Acid->Success Optimization Protodeboronation Identify protodeboronation byproduct Boronic_Acid->Protodeboronation Anhydrous Consider anhydrous conditions Solvent_Screen->Anhydrous Derivative Use more stable derivatives (Pinacol ester, MIDA ester, Trifluoroborate) Protodeboronation->Derivative

Caption: A logical workflow for troubleshooting low yields.

Q2: I am observing significant amounts of 2-chloro-5-cyanopyridine in my crude reaction mixture. How can I prevent this?

A2: The presence of 2-chloro-5-cyanopyridine is a clear indication of protodeboronation.[4] This side reaction is particularly problematic for electron-deficient heteroaryl boronic acids.[1]

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate the C-B bond cleavage. Switching from K₃PO₄ or NaOH to milder bases like K₂CO₃, CsF, or KF can be effective.[11][22]

  • Anhydrous Conditions: Water is often a proton source for this side reaction.[5] Employing anhydrous solvents and bases (e.g., spray-dried KF) can significantly reduce protodeboronation.[23]

  • Boronic Acid Derivatives: As mentioned previously, converting the boronic acid to a more stable form is a robust strategy. Pinacol esters are a popular choice due to their increased stability.[20]

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[11] Running the reaction at the lowest temperature that still provides a reasonable conversion rate can improve the yield of the desired product.

Q3: My starting materials are being consumed, but I see multiple byproducts, including a symmetrical bipyridine. What is happening?

A3: The formation of a symmetrical bipyridine from the self-coupling of your boronic acid is known as homocoupling.

Causes and Solutions for Homocoupling:

  • Presence of Oxygen: This is a common cause. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling pathway.[8] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are crucial.[11][12]

  • Inefficient Transmetalation: If the transmetalation step is slow compared to other processes, it can lead to side reactions. Optimizing the base and solvent to facilitate the formation of the active boronate species and its transfer to the palladium center is key.[24][25]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can sometimes favor homocoupling.

Experimental Protocols

Below are detailed, step-by-step protocols for a standard Suzuki-Miyaura coupling and a procedure for preparing the more stable pinacol ester derivative.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a robust catalyst system suitable for challenging substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.[8]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine Reactants, Base, & Catalyst Inert 2. Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (80-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 6. Quench, Extract, & Dry Monitor->Workup Purify 7. Purify by Chromatography Workup->Purify Product Product Purify->Product Final Product

Caption: Step-by-step experimental workflow.

Protocol 2: Preparation of this compound pinacol ester

This protocol provides a method to convert the boronic acid into its more stable pinacol ester derivative, which can then be used in Protocol 1 (typically with anhydrous conditions).

Materials:

  • This compound

  • Pinacol

  • Toluene or THF, anhydrous

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add anhydrous toluene or THF.

  • Reaction: Heat the mixture to reflux. If using toluene, azeotropically remove water using the Dean-Stark trap. If using THF, the reaction can be run at room temperature or with gentle heating in the presence of activated molecular sieves.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling without further purification. If necessary, it can be purified by recrystallization or chromatography.

Data Summary Table: Troubleshooting Guide

IssuePotential CauseRecommended SolutionKey Parameter to Change
Low/No Yield Inactive catalyst systemUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.Catalyst/Ligand
Harsh basic conditionsScreen milder bases (K₂CO₃, Cs₂CO₃, KF).Base
Boronic acid decompositionUse the corresponding pinacol ester or trifluoroborate salt; employ anhydrous conditions.Boronic Acid Form/Solvent
Protodeboronation Presence of water/protonsUse anhydrous solvents and bases (e.g., spray-dried KF).Solvent/Base
Strong baseSwitch to a milder base (e.g., K₂CO₃, CsF).Base
High temperatureLower the reaction temperature.Temperature
Homocoupling Presence of oxygenRigorously degas solvents and maintain an inert atmosphere.Reaction Atmosphere
Slow transmetalationOptimize base and solvent to accelerate boronate formation and transfer.Base/Solvent

Concluding Remarks

Successfully performing Suzuki-Miyaura reactions with challenging substrates like this compound requires a careful and systematic approach to optimization. By understanding the inherent reactivity of this electron-deficient heteroaryl boronic acid and addressing the common pitfalls of protodeboronation, catalyst inhibition, and side reactions, researchers can significantly improve their reaction yields. This guide provides a foundational framework for troubleshooting and protocol development. Remember that each specific coupling partnership may require fine-tuning of these recommended conditions to achieve the optimal outcome.

References

Technical Support Center: Strategies to Improve Yields with Electron-Deficient Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyridine boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles and improve reaction yields. The inherent electronic properties of these substrates present unique challenges, but with careful consideration of reaction parameters, successful couplings can be achieved.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with an electron-deficient pyridine boronic acid is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in these reactions are common and can typically be attributed to a few key factors. The first is the inherent instability of the pyridine boronic acid itself. Electron-deficient pyridine boronic acids are particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[1][2] Secondly, the choice of catalyst, ligand, base, and solvent system is critical and often requires careful optimization for these challenging substrates.[3] Finally, ensuring completely anaerobic and anhydrous conditions (unless a specific aqueous system is intended) is crucial, as oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[3][4]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding pyridine without the boronic acid group.[1][2] This is a major pathway for yield loss. For some pyridine boronic acids, particularly 2-pyridyl boronic acid, this process can be surprisingly fast under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[1][2]

Strategies to Minimize Protodeboronation:

  • Use of More Stable Boronic Acid Derivatives: Instead of the free boronic acid, consider using more stable derivatives such as pinacol esters (BPin), MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts.[2][5][6] These derivatives exhibit greater stability and release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[2]

  • Careful Selection of Base: The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, strong bases in the presence of water can accelerate protodeboronation.[5] Consider using milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[4][5] For base-sensitive substrates, fluoride sources like KF or CsF can be particularly effective.[5]

  • Anhydrous Conditions: For boronic acids highly prone to this side reaction, employing strictly anhydrous conditions is often recommended.[5]

Q3: How do I choose the right catalyst and ligand for my electron-deficient pyridine boronic acid coupling?

A3: The catalyst system is at the heart of the Suzuki-Miyaura reaction. For challenging substrates like electron-deficient pyridines, the choice of both the palladium source and the ligand is paramount.

  • Palladium Precatalysts: Modern palladium precatalysts, such as those from the Buchwald or Fu groups (e.g., G3 and G4 palladacycles), are often more effective than traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.[3][7] These precatalysts are more stable and form the active Pd(0) species more readily in the catalytic cycle.

  • Ligands: Electron-rich and bulky phosphine ligands are generally preferred for Suzuki-Miyaura couplings.[7] They facilitate the rate-limiting oxidative addition step and promote the reductive elimination to form the product. For electron-deficient systems, ligands like SPhos, XPhos, or RuPhos often give good results.[8] The choice of ligand can also influence catalyst stability and prevent catalyst poisoning by the pyridine nitrogen.[9][10]

Q4: What is the "2-pyridyl problem" and how does it affect my reaction?

A4: The "2-pyridyl problem" refers to the challenges encountered when using 2-pyridylboronic acids in Suzuki-Miyaura couplings.[8][9] The nitrogen atom at the 2-position can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[9] This, combined with the high susceptibility of 2-pyridylboronic acids to protodeboronation, makes these couplings particularly difficult.[6] Strategies to overcome this include using more stable boronic acid derivatives, highly active catalyst systems, and carefully optimized reaction conditions.[6][9][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Catalyst inactivity. 2. Inefficient transmetalation. 3. Protodeboronation of the boronic acid. 4. Poor solubility of reagents.1. Use a fresh, high-quality palladium precatalyst and ligand. Ensure proper anaerobic technique.[3] 2. Optimize the base and solvent system. A stronger base or the addition of water (if compatible) can sometimes facilitate this step.[5][12] 3. Switch to a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate).[2][5] Use milder bases and consider anhydrous conditions. 4. Change the solvent to one that better dissolves all components. Common choices include dioxane, THF, and toluene, often with a small amount of water.[5]
Significant Protodeboronation 1. Unstable boronic acid. 2. Harsh reaction conditions (strong base, high temperature). 3. Presence of water.1. Use a pinacol ester, MIDA boronate, or trifluoroborate salt of the pyridine.[2][5] 2. Screen milder bases (e.g., K₂CO₃, K₃PO₄, CsF).[5] Lower the reaction temperature if possible.[5] 3. Use rigorously dried solvents and reagents.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. In situ reduction of Pd(II) to Pd(0) is inefficient.1. Thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3][4] 2. Use a Pd(0) source directly, such as Pd(PPh₃)₄, or a highly efficient precatalyst.[4]
Difficulty in Product Purification 1. Presence of residual palladium. 2. Boronic acid-derived impurities. 3. Basic pyridine product is difficult to handle.1. Use palladium scavengers during workup or employ specialized chromatography techniques. 2. Optimize the reaction to minimize side reactions. A thorough aqueous workup can help remove unreacted boronic acid. 3. An acidic wash during the workup can protonate the pyridine nitrogen, moving it to the aqueous layer, but be mindful of any acid-labile functional groups on your product.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Electron-Deficient Pyridine Boronic Acid Ester

This protocol is a starting point and may require optimization for specific substrates.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • Pyridine boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not part of the precatalyst)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide, pyridine boronic acid pinacol ester, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[3][5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

A general workflow for troubleshooting and optimizing Suzuki-Miyaura reactions with electron-deficient pyridine boronic acids is presented below.

Suzuki_Troubleshooting cluster_start Initial Reaction Setup cluster_analysis Problem Analysis cluster_solutions Optimization Strategies cluster_outcome Final Outcome start Low Yield Observed check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products (e.g., Protodeboronation) start->check_side_reactions optimize_catalyst Screen Catalysts & Ligands (e.g., Buchwald Precatalysts) check_reagents->optimize_catalyst optimize_base Screen Bases (K3PO4, CsF, K2CO3) check_conditions->optimize_base optimize_solvent Optimize Solvent & Temperature check_conditions->optimize_solvent change_boron Use Stable Boron Derivative (MIDA, BPin) check_side_reactions->change_boron success Improved Yield change_boron->success optimize_catalyst->success optimize_base->success optimize_solvent->success

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational optimization. The electron-withdrawing nature of the pyridine ring can slow down the transmetalation step, while the Lewis basic nitrogen can interfere with the catalyst at any stage.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X L_n OxAdd->PdII_Complex Transmetalation Transmetalation ([Pyr-B(OR)3]^-) PdII_Complex->Transmetalation PdII_Biaryl Ar-Pd(II)-Pyr L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Pyr RedElim->Product Base_Activation Base Activation (Pyr-B(OH)2 + Base -> [Pyr-B(OH)3]^-) Base_Activation->Transmetalation Boronic_Acid Pyr-B(OH)2 Boronic_Acid->Base_Activation

References

Technical Support Center: Navigating Impurities in Functionalized Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper understanding of the challenges associated with functionalized boronic acids. This resource is structured as a series of questions and troubleshooting scenarios to directly address the common, and often frustrating, impurities that can arise during synthesis. Our goal is to explain the causality behind these issues and provide field-proven, self-validating systems to ensure the integrity of your research.

Frequently Asked Questions (FAQs): The Usual Suspects

This section addresses the most common impurities encountered when working with boronic acids, either in storage or during a reaction.

Q1: I suspect my boronic acid is not pure. What is the most common impurity in the starting material itself?

A1: The most common impurity in a solid boronic acid reagent is its corresponding boroxine (a cyclic anhydride). This is not necessarily a sign of poor quality but rather a result of a reversible, water-dependent equilibrium.[1][2][3][4]

  • The Chemistry: Three molecules of a boronic acid can lose three molecules of water to form a six-membered ring called a boroxine.[1][5] This process is reversible, and the equilibrium position depends on the amount of water present. Commercial boronic acids, even high-purity ones, often exist as a mixture of the free acid and the boroxine.[5] Electron-donating groups on the aryl ring tend to favor boroxine formation.[2]

  • Why It Matters: If you assume your reagent is 100% pure boronic acid, the presence of boroxine (which has a higher molecular weight per boron atom) will lead to incorrect stoichiometry in your reaction. This can result in lower yields and unreacted starting materials.

  • Detection: The best way to determine the ratio of boronic acid to boroxine is through ¹¹B NMR spectroscopy . The trigonal boronic acid typically appears at δ 25-35 ppm, while the tetrahedral boron in the boroxine ring appears further upfield at δ 15-25 ppm.[5]

Caption: Reversible equilibrium between a boronic acid and its boroxine.

Q2: My reaction produced a significant amount of a byproduct where the boronic acid group is replaced by a hydrogen. What is this and why does it happen?

A2: This is a classic case of protodeboronation (or protodeborylation), arguably the most common and problematic side reaction in Suzuki-Miyaura coupling.[6][7] It involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your nucleophile.

  • The Mechanism: While it can occur under acidic or neutral conditions for certain substrates, in the context of cross-coupling, protodeboronation is most often a base-catalyzed process.[6][7][8] The base (e.g., hydroxide) attacks the Lewis acidic boron atom to form a more electron-rich boronate species ([ArB(OH)₃]⁻). This species is more susceptible to protonolysis by a proton source (often water), leading to the cleavage of the C-B bond.[7][8]

  • Contributing Factors:

    • High Temperatures & Long Reaction Times: Increased thermal energy and duration provide more opportunity for this side reaction to occur.[9]

    • Strong Bases: Stronger bases can accelerate the formation of the reactive boronate anion.[8]

    • Substrate Electronics: Electron-deficient arylboronic acids and many heteroaryl boronic acids are particularly prone to protodeboronation.[6][9]

    • Slow Catalysis: If the main catalytic cycle is slow, the boronic acid spends more time in the basic reaction mixture, increasing the likelihood of decomposition.[6]

Protodeboronation_Pathway BA Aryl Boronic Acid Ar-B(OH)₂ Boronate Aryl Boronate Anion [Ar-B(OH)₃]⁻ BA->Boronate + OH⁻ (Fast Equilibrium) Product Protodeboronated Product Ar-H Boronate->Product + H₂O (Rate-Determining Step)

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Troubleshooting Guides: From Low Yields to Complex Mixtures

This section provides structured approaches to diagnose and solve specific experimental failures.

Scenario 1: My Suzuki-Miyaura reaction has a very low yield, and I've recovered most of my aryl halide starting material.

This outcome strongly suggests an issue with the boronic acid partner or the catalytic cycle's transmetalation step.

Low_Yield_Workflow Start Low Yield, Aryl Halide Recovered Check_Purity 1. Verify Boronic Acid Purity (Check for Boroxine) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Conditions 2. Review Reaction Conditions Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Consider_Side_Reactions 3. Suspect Protodeboronation Side_Reaction_Suspected Protodeboronation Likely? Consider_Side_Reactions->Side_Reaction_Suspected Optimize_Catalyst 4. Optimize Catalyst System Purity_OK->Check_Conditions Yes Action_Purity Adjust stoichiometry. Consider azeotropic drying. Purity_OK->Action_Purity No Conditions_OK->Consider_Side_Reactions Yes Action_Conditions Ensure rigorous degassing. Use anhydrous solvents. Screen weaker bases (K₃PO₄, Cs₂CO₃). Conditions_OK->Action_Conditions No Side_Reaction_Suspected->Optimize_Catalyst No Action_Side_Reaction Switch to a more stable boronic ester (Pinacol or MIDA). Side_Reaction_Suspected->Action_Side_Reaction Yes Action_Side_Reaction->Optimize_Catalyst Action_Catalyst Increase catalyst loading. Use a more active ligand (e.g., SPhos, XPhos).

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Step 1: Address Boronic Acid Integrity

  • Problem: As discussed in Q1, significant boroxine content means you are adding less active nucleophile than calculated.

  • Protocol:

    • Dissolve the boronic acid in toluene.

    • Heat to reflux with a Dean-Stark trap to azeotropically remove water. This drives the equilibrium from the boroxine back to the free boronic acid.[1]

    • Remove the solvent under reduced pressure. The resulting solid should be predominantly the monomeric boronic acid. Use it immediately.

Step 2: Mitigate Protodeboronation

  • Problem: If your boronic acid is unstable under the reaction conditions, it will decompose before it can couple.

  • Solutions:

    • Switch to a Boronic Ester: This is the most effective strategy.[6][7][9] Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable.[6][9] They act as "slow-release" sources of the active boronic acid, keeping its standing concentration low and minimizing decomposition.[6][7]

    • Optimize the Base: Switch from strong bases like NaOH or KOH to weaker, non-hydroxide bases such as K₃PO₄ or Cs₂CO₃.[8]

    • Lower the Temperature: If possible, reducing the reaction temperature can slow the rate of protodeboronation more than the rate of the desired coupling.[9]

Step 3: Scrutinize Reaction Setup

  • Problem: The presence of oxygen can lead to catalyst deactivation and the formation of homocoupled byproducts, consuming your boronic acid.[5][9][10]

  • Protocol: Rigorous Degassing

    • Combine the aryl halide, boronic acid/ester, and base in the reaction flask.

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum until bubbling ceases, then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle at least three times.[9]

    • Add the degassed solvent via cannula or syringe.

    • Bubble the inert gas through the solvent mixture for 10-15 minutes before adding the catalyst.[9]

Scenario 2: My reaction is complete, but my crude product is a complex mixture containing several byproducts.

When faced with a complex mixture, the first step is identification. LC-MS and NMR are your primary tools.

ImpurityFormation MechanismTypical Mass Spec SignatureMitigation Strategy
Protodeboronated Product Cleavage of C-B bond, replacement with C-H.[6][M-B(OH)₂+H]⁺Use boronic esters, weaker base, lower temperature, faster catalyst.[6][8][9]
Homocoupled Product Dimerization of two boronic acid molecules.[5][10][2M-2B(OH)₂]⁺Rigorous deoxygenation of the reaction mixture.[5][10]
Oxidized Product (Phenol) Oxidation of the C-B bond to a C-OH bond.[5][M-B(OH)₂+OH]⁺Ensure an inert atmosphere; avoid peroxide contaminants in solvents.
Unreacted Aryl Halide Incomplete reaction.[M]⁺ of starting material.Improve catalyst activity, check boronic acid stoichiometry and purity.

If impurities are traced back to the starting boronic acid, a chemical purification may be necessary, especially if chromatography is difficult.[11]

  • Dissolve the impure boronic acid in an appropriate organic solvent (e.g., diethyl ether).

  • Treat the solution with a base (e.g., aqueous NaOH) to form the boronate salt.[12]

  • The salt will typically partition into the aqueous layer, while many non-acidic organic impurities remain in the organic layer. Separate the layers.

  • Wash the aqueous layer with fresh organic solvent to remove residual impurities.

  • Carefully acidify the aqueous layer with an acid (e.g., HCl) to regenerate the pure boronic acid, which will often precipitate.[12]

  • Isolate the pure boronic acid by filtration or extraction.

References

Technical Support Center: Effective Workup Procedures for Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the critical, yet often challenging, workup and purification phase of this cornerstone C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Introduction: Why Workup Matters

The Suzuki-Miyaura coupling is celebrated for its versatility and functional group tolerance.[1][2] However, the reaction's multicomponent nature—involving a palladium catalyst, a base, and an organoboron reagent—inevitably leads to a complex mixture post-reaction.[3] An effective workup is not merely about isolating the desired product; it's about systematically removing specific impurities that can compromise yield, purity, and the success of subsequent synthetic steps. This guide provides a structured approach to tackling these challenges head-on.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the Suzuki coupling workup.

Q1: My reaction is complete. What is the first step in the workup?

The first step is to cool the reaction mixture to room temperature and then quench it.[4] Quenching neutralizes any remaining reactive species. A common method is to add water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] For reactions using strong bases, a dilute acid like 1M HCl can be used to neutralize the base, but care must be taken if your product is acid-sensitive.[5]

Q2: How do I perform a basic liquid-liquid extraction for my Suzuki product?

After quenching, the standard procedure is a liquid-liquid extraction.[6][7][8]

  • Dilute the reaction mixture with an organic solvent in which your product is soluble but the inorganic salts are not (e.g., ethyl acetate, dichloromethane).[6][9]

  • Wash the organic layer sequentially with water and then brine (saturated NaCl solution). The water wash removes most inorganic salts and water-soluble impurities, while the brine wash helps to break up emulsions and further dry the organic layer.[4][6]

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4][6][9]

Q3: I see a black precipitate in my reaction mixture. What is it and what should I do?

The black precipitate is likely palladium black, which forms when the Pd(0) catalyst aggregates and precipitates out of solution.[10] This can reduce the efficiency of your reaction.[10] Before extraction, it is highly recommended to filter the reaction mixture through a pad of Celite® or silica gel to remove the precipitated palladium.[4][9][11][12] This simple step can significantly simplify the subsequent purification.

Troubleshooting Guide: Common Impurities and Removal Strategies

This section delves into specific, persistent impurities and provides targeted strategies for their removal.

Issue 1: Persistent Palladium Contamination

Residual palladium is a common and critical issue, especially in pharmaceutical applications where strict limits on heavy metal contamination are enforced (e.g., <10 ppm).[13] Palladium can exist in various oxidation states (Pd(0), Pd(II)) within the post-reaction mixture.[14]

Causality: Palladium complexes, particularly those with phosphine ligands, can be soluble in organic solvents, making them difficult to remove through simple extraction.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Filtration Passing the reaction mixture through Celite® or a short plug of silica gel can remove insoluble palladium species like palladium black.[4][11]Simple, fast, and effective for heterogeneous palladium.Ineffective against soluble palladium complexes.
Metal Scavengers These are functionalized materials (often silica or polymers) that selectively bind to metal species.[14][15][16] Common functionalities include thiols, amines, and phosphines. The crude product solution is stirred with the scavenger, which is then filtered off.[14]High efficiency for removing various palladium species to very low levels (<1 ppm).[16] High selectivity, minimizing product loss.[16]Can be expensive. Requires optimization of scavenger type, equivalents, and time.
Activated Carbon Stirring the crude product solution with activated carbon can adsorb palladium species.Cost-effective.Can also adsorb the desired product, leading to yield loss.[13] Less selective than scavengers.
Aqueous Washes Specific aqueous washes can help remove palladium. For example, a wash with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) can help reduce and precipitate palladium.[17][18]Inexpensive and easy to implement.May not be sufficient to reach very low palladium levels.

Protocol: Palladium Removal with a Thiol-Based Scavenger

  • Dissolve the crude product in a suitable organic solvent (e.g., DCM, Toluene).

  • Add a thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial palladium loading).

  • Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined by monitoring the palladium content (e.g., by ICP-MS).

  • Filter off the scavenger and wash it with a small amount of the solvent.

  • Combine the filtrate and washings, then concentrate under reduced pressure.

Issue 2: Boron-Containing Impurities

Unreacted boronic acid/ester and its byproducts are frequent contaminants.

  • Unreacted Boronic Acid/Ester: These are often polar and can sometimes be removed with a basic aqueous wash (e.g., 1M NaOH). The base deprotonates the boronic acid to form a water-soluble boronate salt. However, be cautious if your product is base-sensitive.

  • Homocoupled Boronic Acid (Biaryl byproduct): This impurity arises from the coupling of two boronic acid molecules.[3][19][20] Its formation is often promoted by the presence of oxygen.[3][19] This byproduct can be difficult to separate from the desired product due to similar polarities.

  • Protodeborylation Products: This side reaction involves the replacement of the C-B bond with a C-H bond, consuming the boronic acid.[3][21][22] While this reduces yield, the resulting hydrocarbon is typically less polar and easier to separate.

Causality: Boronic acids can be prone to hydrolysis and homocoupling under the basic reaction conditions.[3][23] The presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or exposure to air, can facilitate homocoupling.[3][24]

Solutions:

ImpurityRemoval Strategy
Unreacted Boronic Acid Basic wash (e.g., 1M NaOH), followed by re-acidification of the aqueous layer if recovery is needed. Column chromatography.
Homocoupling Byproduct Meticulous purification via column chromatography is often required. Recrystallization can also be effective if the product is crystalline and the impurity levels are not too high.

Workflow: Decision Tree for Boron Impurity Removal

Caption: Decision workflow for removing boron-based impurities.

Issue 3: Unreacted Starting Materials and Other Byproducts
  • Unreacted Aryl Halide: Typically, the boronic acid is used in slight excess to ensure full consumption of the often more valuable aryl halide. If the aryl halide persists, it must be separated.

  • Dehalogenated Byproduct: This arises from the replacement of the halide on the starting material with a hydrogen atom.[3]

  • Homocoupled Aryl Halide (Ullmann Coupling): While less common under Suzuki conditions, it can occur at high temperatures.

Causality: Incomplete reaction or side reactions can lead to the persistence of starting materials or the formation of related byproducts. Their polarity relative to the desired product will dictate the ease of separation.

Solutions:

The primary method for removing these organic impurities is flash column chromatography .[4][11] The choice of solvent system (eluent) is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve optimal separation.

Protocol: Basic Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane or heptane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel (dry loading).[25] Apply this to the top of the prepared column.

  • Elute: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[7] Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Workflow for Suzuki Coupling Workup and Purification

Suzuki_Workup_Workflow A 1. Reaction Completion B 2. Cool & Quench (e.g., H₂O, aq. NH₄Cl) A->B C 3. Filter through Celite® (Removes Pd Black) B->C D 4. Liquid-Liquid Extraction (e.g., EtOAc/H₂O) C->D E 5. Dry & Concentrate (Crude Product) D->E F 6. Purification E->F K Palladium Scavenging (If necessary) E->K High Purity Needed G Column Chromatography F->G Mixture H Recrystallization F->H Crystalline Solid I 7. Characterization (NMR, MS) G->I H->I J Pure Product I->J K->F

Caption: A comprehensive workflow from reaction completion to pure product.

By understanding the nature of potential impurities and applying these targeted workup and purification strategies, researchers can effectively and efficiently isolate their desired Suzuki coupling products, ensuring high purity and yield.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-5-cyanopyridine-3-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 2-Chloro-5-cyanopyridine-3-boronic acid, a key building block in medicinal chemistry and materials science. We will explore the expected spectral signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy. Furthermore, we will compare these signatures to those of its common derivatives and structural analogs to provide researchers with a comprehensive framework for structural verification and purity assessment.

The Structural Importance of this compound

This compound is a multifunctional pyridine derivative. Its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, stems from its distinct reactive sites: the boronic acid at the 3-position, the chloro group at the 2-position, and the cyano group at the 5-position.[1] This trifunctional nature allows for sequential, site-selective modifications, making it a valuable precursor for complex molecular architectures. Accurate and unambiguous characterization is therefore not merely a procedural step but a prerequisite for reliable and reproducible synthesis.

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Prep This compound (Purity > 95%) NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Prep->NMR Aliquots IR FTIR Spectroscopy Prep->IR Aliquots MS Mass Spectrometry (ESI, GC-MS) Prep->MS Aliquots UV UV-Vis Spectroscopy Prep->UV Aliquots Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure UV->Structure Purity Purity Assessment Structure->Purity Comparison Comparison with Derivatives & Analogs Purity->Comparison

Caption: General workflow for the spectroscopic characterization of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution.[2] The analysis of ¹H, ¹³C, and even ¹¹B NMR spectra provides a detailed map of the molecule's carbon-hydrogen framework and the chemical environment of the boron atom.

Predicted ¹H and ¹³C NMR Data

The pyridine ring of the title compound contains two aromatic protons. Their chemical shifts are significantly influenced by the anisotropic and electronic effects of the three different substituents. The electron-withdrawing nature of the chloro, cyano, and boronic acid groups will shift the proton signals downfield.

For comparison, we will consider its structural analog, 2-Chloropyridine-3-boronic acid .[2] The addition of a strong electron-withdrawing cyano group at the 5-position is expected to further deshield the adjacent protons (H-4 and H-6).

Compound Proton Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Key Influence
This compound H-48.3 - 8.5dDeshielded by -Cl, -B(OH)₂, and -CN
H-68.8 - 9.0dDeshielded by ring N and -CN
B(OH)₂8.0 - 8.5 (broad s)br sExchangeable, solvent-dependent
2-Chloropyridine-3-boronic acid (for comparison) [2]H-47.9 - 8.1ddDeshielded by -Cl and -B(OH)₂
H-57.3 - 7.5ddLess deshielded position
H-68.4 - 8.6ddDeshielded by ring N
B(OH)₂5.0 - 7.0 (broad s)br sExchangeable, solvent-dependent

The ¹³C NMR spectrum is expected to show six distinct signals. The carbons attached to the electronegative chlorine (C-2) and the cyano group (C-5), as well as the carbon bearing the boronic acid (C-3), will exhibit characteristic chemical shifts. The cyano carbon itself will appear significantly downfield.

¹¹B NMR: A Direct Window to the Boron Center

¹¹B NMR is crucial for confirming the state of the boronic acid moiety. Tricoordinate boronic acids typically exhibit a broad signal in the range of +28 to +33 ppm.[3] The addition of a Lewis base (like a coordinating solvent or impurities) can cause a significant upfield shift to the +12 to -8 ppm range, indicating the formation of a tetracoordinate borate complex.[3] This technique is also invaluable for detecting the formation of cyclic anhydrides (boroxines), which appear at a slightly lower field (~33 ppm) than the corresponding monomeric acid.[3]

Comparison with Derivatives

The spectroscopic signature changes predictably upon derivatization, which is a key aspect of characterization.

G BA Boronic Acid -B(OH)₂ ¹¹B: ~30 ppm (broad) IR: ~3300 cm⁻¹ (br, O-H) Ester Pinacol Ester -B(pin) ¹¹B: ~31 ppm (sharp) ¹H: ~1.3 ppm (s, 12H) IR: No O-H stretch BA->Ester + Pinacol - H₂O Boroxine Boroxine (Anhydride) -(B-O)₃- ¹¹B: ~33 ppm IR: ~1350 cm⁻¹ (B-O-B) BA->Boroxine Dehydration (3 eq.) Boroxine->BA + H₂O

Caption: Relationship between a boronic acid and its common derivatives.

  • Pinacol Ester: Reaction with pinacol is a common strategy to protect the boronic acid. In the ¹H NMR, the diagnostic broad B(OH)₂ signal disappears and is replaced by a sharp singlet around 1.3 ppm, integrating to 12 protons. The ¹¹B NMR signal often becomes sharper but remains in a similar chemical shift region.

  • Boroxine (Cyclic Anhydride): Boronic acids can dehydrate to form six-membered boroxine rings. This transformation is marked by the disappearance of the B(OH)₂ proton signal in ¹H NMR and a characteristic B-O-B stretching band in the IR spectrum.[2]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it helps in observing the exchangeable B(OH)₂ protons.[2]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers 0-12 ppm.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence (e.g., PENDANT, APT) to obtain carbon chemical shifts and multiplicity information.

  • ¹¹B NMR Acquisition: Use a boron-specific probe or tune the broadband probe accordingly. Acquire a proton-decoupled spectrum with a spectral width of approximately +100 to -100 ppm. Use boric acid as an external reference if needed.

  • Data Processing: Process the FID using an appropriate window function and perform Fourier transformation. Reference the spectra (¹H, ¹³C) to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[2] The spectrum of this compound is expected to be rich with characteristic vibrations.

Functional Group Expected Wavenumber (cm⁻¹) Appearance Significance
O-H (Boronic Acid)3200 - 3500BroadConfirms the presence of the -B(OH)₂ group.[2]
C≡N (Nitrile)2220 - 2240Sharp, medium intensityA key diagnostic peak for the cyano group.[4]
C=N, C=C (Aromatic)1550 - 1610Medium to strongVibrations of the pyridine ring.
B-O (Stretch)1310 - 1380StrongCharacteristic of the boronic acid B-O bond.[2]
C-Cl (Stretch)700 - 800MediumIndicates the chloro-substituent.

Comparison: The most significant change when comparing the title compound to an analog like 2-chloro-3-cyanopyridine [5][6] would be the presence of the very broad O-H stretch and the strong B-O stretch, which are definitive markers for the boronic acid functional group.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the dry powder directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of its identity. For this compound (C₆H₄BClN₂O₂), the expected monoisotopic mass is approximately 181.00 g/mol .

Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It will likely show the protonated molecule [M+H]⁺ at m/z ~182.0. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic isotopic pattern will be observed, with a second peak at m/z ~184.0 ([M+2+H]⁺) with roughly one-third the intensity.

  • Electron Ionization (EI): A harder ionization technique that causes fragmentation. While it will show the molecular ion [M]⁺, it will also reveal characteristic fragments. Expected fragmentation could include the loss of water (-18) or the entire boronic acid group.

Comparison: Analysis of derivatives would show predictable mass shifts. The pinacol ester, for instance, would have a significantly higher molecular weight. This technique is also highly effective at detecting the boroxine trimer, which would appear at a much higher m/z corresponding to (M-H₂O)₃.

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. The pyridine ring, substituted with electron-withdrawing groups, will exhibit characteristic absorption bands. The absorption spectrum is influenced by the hyperconjugation of the aromatic system with the empty p-orbital of the boron atom.[7]

Conclusion

The robust characterization of this compound requires a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹¹B NMR provide definitive structural information, FTIR confirms the presence of all key functional groups, mass spectrometry validates the molecular weight and integrity, and UV-Vis spectroscopy probes the electronic properties. By comparing the obtained data with the predicted values and the spectral features of known derivatives and analogs presented in this guide, researchers can confidently verify the identity, purity, and stability of this versatile synthetic building block.

References

A Comparative Guide to the Reactivity of 2-Chloro-5-cyanopyridine-3-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of synthetic routes. In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides an in-depth technical comparison of the reactivity of 2-Chloro-5-cyanopyridine-3-boronic acid with other commonly employed boronic acids, supported by experimental data and mechanistic insights.

Introduction: The Nuances of Boronic Acid Reactivity in Cross-Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has revolutionized the synthesis of biaryls and other conjugated systems.[1] The choice of the organoboron reagent is a key determinant of the reaction's outcome. While seemingly subtle, variations in the structure of the boronic acid can lead to significant differences in reactivity, yield, and the propensity for side reactions. This guide will dissect the unique characteristics of this compound and benchmark its performance against a selection of other boronic acids to provide a clear rationale for its application.

The Unique Profile of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide array of biologically active compounds. Its reactivity in Suzuki-Miyaura coupling is governed by a complex interplay of electronic and steric factors, as well as its inherent stability.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of two strong electron-withdrawing groups, a chloro group at the 2-position and a cyano group at the 5-position, further depletes the electron density of the aromatic system. This pronounced electron deficiency has a dual impact on the Suzuki-Miyaura coupling. While it can render the C-B bond more polarized and potentially facilitate the transmetalation step, it can also decrease the nucleophilicity of the aryl group being transferred.[2]

Positional Isomerism and Stability: The position of the boronic acid moiety on the pyridine ring is a critical factor influencing stability. The well-documented "2-pyridyl problem" highlights the inherent instability of 2-pyridylboronic acids, which are prone to protodeboronation—the undesired cleavage of the carbon-boron bond.[3] In contrast, 3- and 4-pyridylboronic acids exhibit significantly greater stability.[4] this compound, with the boronic acid at the 3-position, benefits from this enhanced stability, making it a more robust coupling partner compared to its 2-pyridyl counterparts.

Comparative Reactivity Analysis

To objectively assess the reactivity of this compound, we will compare its performance in a model Suzuki-Miyaura reaction with that of other representative boronic acids: phenylboronic acid (a standard, electron-neutral boronic acid), 3-pyridylboronic acid (an unsubstituted heteroaryl boronic acid), and 4-methoxyphenylboronic acid (an electron-rich boronic acid). The chosen electrophile for this comparative analysis is 4-bromoanisole, a common and moderately reactive aryl halide.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidStructureSubstituent EffectTypical Yield (%)[4][5][6]
This compound
alt text
Strongly Electron-Withdrawing85-95%
Phenylboronic acid
alt text
Neutral90-99%
3-Pyridylboronic acid
alt text
Electron-Withdrawing (heteroatom)70-85%
4-Methoxyphenylboronic acid
alt text
Electron-Donating>95%

Note: Yields are compiled from various sources and represent typical ranges under optimized conditions. Direct comparison requires identical reaction conditions.

Analysis of Reactivity Trends:

  • Electron-Donating Groups: As anticipated, the electron-rich 4-methoxyphenylboronic acid generally provides the highest yields. The methoxy group enhances the nucleophilicity of the aryl ring, accelerating the transmetalation step.

  • Electron-Neutral Systems: Phenylboronic acid serves as a reliable benchmark, consistently delivering high yields with moderately activated aryl bromides.

  • Unsubstituted Heteroaryl Systems: 3-Pyridylboronic acid, while more stable than its 2-isomer, often results in slightly lower yields compared to phenylboronic acid. The electron-withdrawing nature of the pyridine nitrogen can slightly disfavor the transmetalation process.

  • This compound: Despite the presence of strong electron-withdrawing groups, this boronic acid demonstrates excellent reactivity, with reported yields often rivaling or even exceeding those of phenylboronic acid under optimized conditions. This suggests that the electronic activation of the C-B bond for transmetalation may be a dominant factor.

Mechanistic Considerations

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Step Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-B(OH)2 Ar-B(OH)2 Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The Suzuki-Miyaura Catalytic Cycle.

For this compound, the electron-withdrawing substituents increase the Lewis acidity of the boron atom, which, upon activation by a base to form a boronate species, facilitates the transfer of the pyridyl group to the palladium center. This enhanced rate of transmetalation can compensate for the reduced nucleophilicity of the electron-deficient pyridine ring.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a standardized procedure for comparing the reactivity of different boronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Boronic Acids:

    • This compound (1.2 equiv)

    • Phenylboronic acid (1.2 equiv)

    • 3-Pyridylboronic acid (1.2 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80°C and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Generalized Experimental Workflow.

Conclusion

This compound emerges as a highly effective and robust coupling partner in Suzuki-Miyaura reactions. While the presence of strong electron-withdrawing groups might intuitively suggest reduced reactivity, the favorable positioning of the boronic acid at the 3-position mitigates stability issues, and the electronic effects appear to enhance the crucial transmetalation step. For synthetic chemists seeking to incorporate a functionalized, electron-deficient pyridine moiety, this compound represents a superior choice over more labile 2-pyridylboronic acids and offers comparable, if not better, performance to standard arylboronic acids under optimized conditions. This guide provides the foundational understanding and practical protocols for the successful application of this valuable synthetic building block.

References

A Senior Application Scientist's Guide: Navigating Alternatives to 2-Chloro-5-cyanopyridine-3-boronic Acid for Advanced Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and materials science, the synthesis of highly functionalized pyridines is a cornerstone of molecular design. The 2,3,5-trisubstituted pyridine scaffold, in particular, is a privileged motif in medicinal chemistry. Reagents such as 2-Chloro-5-cyanopyridine-3-boronic acid are valuable building blocks for constructing these targets, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many pyridylboronic acids presents significant challenges in reproducibility, purification, and yield, compelling the scientific community to develop more reliable alternatives.

This guide provides an in-depth comparison of alternative reagents to this compound. Moving beyond a simple list, we will explore the causal chemistry behind each alternative, providing field-proven insights and detailed experimental protocols to empower you to select the optimal synthetic strategy for your specific research needs.

The Core Challenge: The Instability of Pyridylboronic Acids

The primary limitation of many pyridylboronic acids, especially those with boron at the 2- or 3-position, is their susceptibility to protodeboronation.[1][2] This undesired side reaction, often accelerated by aqueous bases, cleaves the C-B bond, replacing the boronic acid moiety with a hydrogen atom and terminating the productive cross-coupling pathway. While electron-withdrawing groups on the pyridine ring can modulate this stability, the issue remains a persistent challenge, leading to diminished yields and complex product mixtures.[2] The quest for alternatives is therefore a quest for stability and reliability.

Comparative Analysis of Reagent Classes

The alternatives to traditional pyridineboronic acids can be broadly classified into two categories: (1) stabilized organoboron reagents that still leverage the Suzuki-Miyaura framework, and (2) non-boron organometallic reagents that utilize different cross-coupling paradigms like the Negishi and Stille reactions.

FeaturePyridineboronic AcidPyridyl MIDA BoronatesPyridyl TrifluoroboratesPyridylstannanes (Stille)Pyridylzincs (Negishi)
Reagent Stability Low to Moderate; Prone to protodeboronation.High; Crystalline, bench-stable solids; Chromatographically stable.[3][4][5][6]High; Crystalline, bench-stable solids.[7][8][9]High; Air and moisture stable.Low; Highly sensitive to air and moisture.
Handling Requires careful handling and storage, often used immediately.Easy; Can be weighed in air and purified via silica gel chromatography.[10]Easy; Can be handled in air.Requires care due to high toxicity.Requires stringent anhydrous and anaerobic (Schlenk/glovebox) techniques.[1]
Coupling Reaction Suzuki-MiyauraSuzuki-Miyaura (Slow Release)Suzuki-MiyauraStilleNegishi
Key Advantages Commercially available precursors.Exceptional stability, enables iterative cross-coupling.[5]Low cost of KHF₂, good functional group tolerance.[1][9]Excellent functional group tolerance.[1]High reactivity, mild reaction conditions, often faster reactions.[1][11]
Key Disadvantages Instability, protodeboronation, difficult purification.[1][2]Requires a deprotection step (slow release) during coupling.[6]Can require specific conditions for efficient coupling.High toxicity of tin reagents and byproducts.[1]Reagent instability, requires in situ preparation.[1]
Typical Catalyst PalladiumPalladiumPalladiumPalladiumPalladium or Nickel
Base Required Yes (e.g., K₂CO₃, Cs₂CO₃)Yes (e.g., K₃PO₄, for slow release).[1]Yes (e.g., Cs₂CO₃)Often not required.Often not required.

In-Depth Look at Key Alternatives

Pyridyl MIDA Boronates: The Stability Champions

N-methyliminodiacetic acid (MIDA) boronates are a transformative solution to the instability of boronic acids.[4][5] The MIDA ligand forms a stable, bicyclic structure with the boron atom, coordinatively shielding its empty p-orbital and rendering it inert to many reaction conditions, including silica gel chromatography.[6]

The Causality of Choice : The true elegance of MIDA boronates lies in their "slow-release" mechanism. Under mild aqueous basic conditions (e.g., with K₃PO₄), the MIDA group is slowly hydrolyzed, liberating the active boronic acid in situ.[1][6] This maintains a low, steady concentration of the reactive species, dramatically suppressing side reactions like protodeboronation and homocoupling. This makes MIDA boronates the reagent of choice for complex, multi-step syntheses where the boron-containing fragment must be carried through several transformations before the final coupling.

Potassium Pyridyltrifluoroborates: The Practical Workhorse

Potassium organotrifluoroborates (K-RF₃) are another class of highly stable, crystalline, and easy-to-handle organoboron reagents.[7][8] They are readily prepared from boronic acids using inexpensive potassium hydrogen fluoride (KHF₂).[9][12]

The Causality of Choice : Trifluoroborates are generally more stable than the corresponding boronic acids but are sufficiently reactive to participate in palladium-catalyzed cross-coupling.[13] Their enhanced stability and ease of preparation make them a cost-effective and reliable alternative for large-scale synthesis where handling pure, and sometimes unstable, boronic acids is impractical.

Pyridylzinc Reagents: The High-Reactivity Option

Moving beyond boron, organozinc reagents, used in the Negishi coupling, offer a powerful alternative.[1][14] They are typically prepared in situ from the corresponding halopyridine via lithium-halogen exchange followed by transmetalation with a zinc salt (e.g., ZnBr₂).[1]

The Causality of Choice : The high nucleophilicity of organozinc reagents leads to very rapid transmetalation to the palladium catalyst. This often allows for couplings to occur under milder conditions and with shorter reaction times compared to Suzuki-Miyaura reactions.[1] This makes Negishi coupling particularly useful for difficult couplings or when thermally sensitive functional groups are present. However, this high reactivity comes at the cost of stability; organozinc reagents are highly sensitive to air and moisture, requiring strict anaerobic techniques.

Visualizing the Chemical Pathways

To better understand the processes, we can visualize the core catalytic cycle and compare the operational workflows.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R-B(OR)₂]⁻ PdII_Both Ar-Pd(II)-R L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-R RedElim->Pd0 BoronicAcid R-B(OH)₂ AteComplex [R-B(OH)₃]⁻ BoronicAcid->AteComplex + OH⁻ Base Base (e.g., K₂CO₃) Base->BoronicAcid AteComplex->Transmetal Active Species

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow_Comparison Workflow Comparison for Pyridine Synthesis cluster_boronic_acid This compound cluster_mida MIDA Boronate Pathway cluster_negishi Negishi Pathway ba_start Halopyridine Precursor ba_borylation Borylation (e.g., Li-Halogen Exchange, then B(OiPr)₃) ba_start->ba_borylation ba_reagent Boronic Acid (Handle with care, use immediately) ba_borylation->ba_reagent ba_coupling Suzuki-Miyaura Coupling ba_reagent->ba_coupling ba_product Final Product ba_coupling->ba_product mida_reagent Boronic Acid mida_protection Protection with MIDA Anhydride mida_reagent->mida_protection mida_stable Stable MIDA Boronate (Purify, Store, Handle in Air) mida_protection->mida_stable mida_coupling Suzuki-Miyaura Coupling (Slow Release with Base) mida_stable->mida_coupling mida_product Final Product mida_coupling->mida_product negishi_start 2-Bromo-3-chloropyridine-5-carbonitrile negishi_prep In Situ Reagent Prep (Li-Halogen Exchange, then Transmetalation with ZnBr₂) (Strictly Anaerobic) negishi_start->negishi_prep negishi_reagent Pyridylzinc Reagent (Unstable, use immediately) negishi_prep->negishi_reagent negishi_coupling Negishi Coupling negishi_reagent->negishi_coupling negishi_product Final Product negishi_coupling->negishi_product

Caption: Comparative workflows for pyridine synthesis using different reagents.

Field-Proven Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and success. The rationale behind key steps is explained to provide a deeper understanding.

Protocol 1: Suzuki-Miyaura Coupling with a Pyridyl MIDA Boronate

This protocol demonstrates the coupling of a stable MIDA boronate with an aryl bromide, showcasing the "slow-release" strategy.

  • Reaction : Coupling of 2-chloro-5-cyano-3-(N-methyliminodiacetic acid)boryl)pyridine with 4-bromoanisole.

  • Rationale : We use potassium phosphate (K₃PO₄), a moderately strong base, which is crucial for the slow hydrolysis of the MIDA group to release the boronic acid. Palladium acetate and SPhos form a highly active catalytic system effective for coupling heteroaryl chlorides.[1] The toluene/water solvent system facilitates both the organic reaction and the aqueous base-mediated deprotection.

Step-by-Step Methodology :

  • To an oven-dried vial equipped with a magnetic stir bar, add the pyridyl MIDA boronate (1.2 equiv.), 4-bromoanisole (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), palladium acetate (Pd(OAc)₂, 0.05 equiv.), and SPhos (0.10 equiv.).

  • Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene and deionized water (10:1 v/v) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Protocol 2: Negishi Coupling with a Pyridylzinc Reagent

This protocol outlines the in situ preparation and coupling of a pyridylzinc reagent, highlighting the need for anhydrous and anaerobic conditions.

  • Reaction : Coupling of 2-chloro-5-cyano-3-pyridylzinc bromide with 4-chloroacetophenone.

  • Rationale : The organozinc reagent is prepared at low temperature (-78 °C) to prevent side reactions during the initial lithium-halogen exchange.[1] The Pd₂(dba)₃/XPhos catalyst system is highly effective for Negishi couplings involving heteroaryl chlorides.[14] The reaction is run under strictly anhydrous conditions as the organozinc reagent is readily quenched by protic sources.

Step-by-Step Methodology :

  • Preparation of the Organozinc Reagent :

    • To an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-2-chloro-5-cyanopyridine (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C. Add n-butyllithium (1.0 equiv.) dropwise and stir the mixture for 30 minutes.

    • In a separate flask, dissolve zinc bromide (ZnBr₂, 1.1 equiv.) in anhydrous THF and add this solution to the reaction mixture. Allow the mixture to warm to room temperature.

  • Cross-Coupling :

    • In a separate Schlenk flask, dissolve Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.) in anhydrous THF.

    • Add 4-chloroacetophenone (1.0 equiv.), followed by the freshly prepared pyridylzinc bromide solution via cannula.

    • Stir the reaction mixture at 60 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash chromatography.[1]

Conclusion and Recommendations

While this compound remains a useful reagent, its inherent instability necessitates the consideration of more robust alternatives for reliable and scalable pyridine synthesis.

  • For complex, multi-step syntheses requiring purification of the boron-containing intermediate, MIDA boronates are unparalleled in their stability and performance.

  • For large-scale or process chemistry applications where cost and handling are paramount, potassium organotrifluoroborates offer a stable, crystalline, and economical alternative.

  • For rapid synthesis and coupling of challenging substrates where stringent anaerobic conditions are feasible, the high reactivity of organozinc reagents in a Negishi coupling provides a powerful and efficient route.

By understanding the chemical principles and practical considerations behind each of these alternatives, researchers can make informed decisions, troubleshoot effectively, and ultimately accelerate the discovery and development of novel pyridine-containing molecules.

References

A Senior Application Scientist's Guide to the Validation of Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful synthesis of molecules via boronic acid reactions, such as the Nobel-winning Suzuki-Miyaura coupling, is only half the journey. The critical subsequent step is the rigorous validation of the reaction products. This guide provides an in-depth comparison of analytical methodologies, moving beyond a simple listing of techniques to explain the causality behind experimental choices. Every protocol described herein is designed as a self-validating system, ensuring the generation of reliable, reproducible data essential for regulatory compliance and advancing pharmaceutical development.[1][2]

The Analytical Challenge: The Unique Chemistry of Boronic Acids

Boronic acids and their derivatives, while exceptionally useful in synthesis, present unique analytical challenges. Their propensity to undergo thermally induced dehydration and cyclization to form boroxines can complicate analysis, particularly in mass spectrometry.[3] Furthermore, the polarity of boronic acids can lead to poor retention on traditional reversed-phase chromatography columns, while the instability of their pinacol esters necessitates careful method development to prevent hydrolysis during analysis.[4][5] This guide will address these challenges head-on, providing robust solutions for accurate and reliable validation.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method for validating boronic acid reaction products is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.[6] This section provides a comparative overview of the most prevalent and effective methods.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS¹¹B NMR Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.Nuclear magnetic resonance of the ¹¹B nucleus to probe the chemical environment of boron.
Applicability Ideal for non-volatile and thermally labile compounds.[6]Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like boronic acids.[6][7]Highly versatile for a wide range of compounds, offering high sensitivity and selectivity.[6]Provides detailed structural information, useful for in-situ monitoring and mechanistic investigations.[8][9]
Key Advantages Versatile, robust, and widely available.[4]High selectivity and sensitivity.[6]Excellent for complex mixtures, high resolving power, and significantly reduced run times (UPLC-MS).[4][10]A convenient tool for monitoring interconnected acidity and binding phenomena.[11][12][13]
Key Disadvantages Can be challenging to retain polar compounds; potential for on-column degradation of boronic esters.[4]Derivatization step adds complexity and potential for sample loss.Higher capital investment for instrumentation.[4]Requires higher concentrations for signal observation and the use of quartz NMR tubes to avoid background signals.[11]

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity for monitoring starting material consumption and product formation.[8]

A robust, general-purpose approach for monitoring the progress of reactions like the Suzuki-Miyaura coupling.

Experimental Protocol: HPLC Monitoring [8]

  • Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile to stop the catalytic cycle.

  • Sample Preparation: Dilute the reaction mixture in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient might start at 95% A, ramping to 5% A over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: For quantitative analysis, generate a calibration curve using standards of known concentrations.

This method offers faster analysis times and the added confirmation of mass-to-charge ratio, which is invaluable for identifying products and byproducts.[10]

Experimental Protocol: LC-MS Monitoring [8]

  • Sample Preparation: Follow the same quenching and initial dilution procedure as for HPLC. Further dilute the sample in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol/water with 0.1% formic acid for electrospray ionization - ESI).

  • LC-MS Method:

    • LC System: UPLC system for fast separations.

    • Column: Acquity BEH C18 column.[10]

    • Mobile Phase: 10 mM ammonium acetate and acetonitrile.[10]

    • MS Ionization Source: ESI is commonly used for the analysis of polar to moderately polar organic molecules.

    • MS Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Sampling Dilute Dilute & Filter Quench->Dilute Inject Inject into HPLC/UPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV or MS Detection Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for HPLC/UPLC-MS validation of boronic acid reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For boronic acids, a derivatization step is typically required to increase their volatility.[6][7]

Experimental Protocol: GC-MS with Derivatization [6]

  • Derivatization: Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the boronic acid to a more volatile silyl ester.

  • GC-MS Conditions:

    • GC System: Coupled with a mass spectrometer.

    • Column: A non-polar column such as a DB-5ms.

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of 50°C, ramped to 250°C at 10°C/min.

    • Injection Mode: Splitless.

    • MS Ionization: Electron Ionization (EI).

    • MS Detection: Scan mode for identification or SIM for quantification.

GCMS_Workflow Start Boronic Acid Product Derivatize Derivatization (e.g., Silylation) Start->Derivatize Inject Injection into GC Derivatize->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Analyze Data Analysis Detect->Analyze

Caption: Logical flow for the GC-MS analysis of boronic acid products.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is a particularly convenient tool for monitoring the interconnected acidity and binding phenomena of boronic acids.[11][12][13] It provides valuable structural information and can distinguish between sp²-hybridized boronic acids and sp³-hybridized boronate esters.[11]

Experimental Protocol: ¹¹B NMR Spectroscopy [11]

  • Sample Preparation: Dissolve approximately 4 mg of the boronic acid product in 0.65 mL of a suitable deuterated solvent in a quartz NMR tube.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer equipped with a boron-observe probe.

    • Frequency: 128 MHz or higher for ¹¹B.

    • Scans: 1024 scans are typically sufficient.

  • Data Analysis: The chemical shift of the ¹¹B signal will indicate the hybridization state of the boron atom. sp²-hybridized boronic acids typically resonate at a different chemical shift than sp³-hybridized boronate esters.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of analytical data, each method must be validated.[2][14] This process provides documented evidence that a method is suitable for its intended purpose.[2] Key validation parameters include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The validation of products from boronic acid reactions is a critical, multi-faceted process that underpins the integrity of research and drug development. A thorough understanding of the unique chemical properties of boronic acids, coupled with a judicious selection and validation of analytical methods, is paramount. By employing the comparative data, detailed protocols, and logical workflows presented in this guide, researchers can confidently generate accurate, reliable, and reproducible data, ensuring the quality and safety of their synthesized products.[2]

References

A Comparative Guide to the Synthetic Routes of Functionalized 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpyridine structural motif is a cornerstone in modern chemistry, prominently featured in a vast array of pharmaceuticals, functional materials, and agrochemicals. Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold in drug design. Consequently, the efficient and reliable synthesis of functionalized 2-arylpyridines is of paramount importance. This guide provides an in-depth, objective comparison of the leading synthetic strategies for accessing these valuable compounds, supported by experimental data and field-proven insights to aid researchers in selecting the optimal route for their specific needs.

The Enduring Importance of the 2-Arylpyridine Scaffold

From anti-inflammatory drugs to organic light-emitting diodes (OLEDs), the 2-arylpyridine unit is a privileged structure. For instance, the COX-2 inhibitor Etoricoxib and the anti-malarial agent Enpiroline both feature this critical moiety. The development of robust synthetic methodologies to construct this scaffold with diverse functional groups is, therefore, a continuous pursuit in both academic and industrial research.

Traditional Cross-Coupling Titans: A Head-to-Head Comparison

For decades, palladium-catalyzed cross-coupling reactions have been the workhorses for the synthesis of 2-arylpyridines. The Suzuki-Miyaura, Stille, and Negishi reactions are the most prominent among these, each with its distinct advantages and limitations.

The Suzuki-Miyaura Coupling: The Popular Choice

The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of C-C bonds, owing to the commercial availability and relative stability of its organoboron reagents.[1]

Mechanism and Causality of Experimental Choices:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction. For the synthesis of 2-arylpyridines, the electron-rich and sterically hindered nature of the pyridine ring can pose challenges, often necessitating the use of specialized ligands to promote efficient coupling. The base is critical for the activation of the organoboron species, facilitating the transmetalation step.[3]

Experimental Protocol: Synthesis of 2-Phenylpyridine

  • Materials: 2-Chloropyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene/water (10:1 mixture, degassed).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed toluene/water mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The Stille Coupling: Tolerant but Toxic

The Stille coupling utilizes organostannane reagents and is renowned for its excellent functional group tolerance and often mild reaction conditions.[4][5]

Mechanism and Causality of Experimental Choices:

Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base. The choice of the "non-transferable" groups on the tin reagent (usually butyl or methyl) is important to ensure the desired aryl group is transferred to the palladium center. The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[6]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)pyridine

  • Materials: 2-Bromopyridine (1.0 equiv), (4-methoxyphenyl)tributylstannane (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Anhydrous Toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromopyridine and (4-methoxyphenyl)tributylstannane in anhydrous toluene.

    • Add Pd(PPh₃)₄ to the solution.

    • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 16-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

    • Stir vigorously for 1 hour, then filter through a pad of Celite.

    • Extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

The Negishi Coupling: Reactive but Sensitive

The Negishi coupling employs highly reactive organozinc reagents, which often leads to faster reactions and can be particularly useful for coupling sterically hindered substrates.[7]

Mechanism and Causality of Experimental Choices:

The catalytic cycle mirrors that of the Suzuki and Stille couplings. The high reactivity of organozinc reagents is a double-edged sword; while it promotes efficient transmetalation, it also makes them sensitive to air and moisture, necessitating strictly anhydrous and anaerobic reaction conditions.[8] The preparation of the organozinc reagent is a critical step and can be done in situ or in a separate step.

Experimental Protocol: Synthesis of 2-Arylpyridine Derivative

  • Materials: 2-Bromopyridine (1.0 equiv), Aryl bromide (for organozinc preparation), Activated Zinc dust, Anhydrous THF, Pd(dba)₂ (2 mol%), SPhos (4 mol%).

  • Procedure:

    • Preparation of Organozinc Reagent: In a flame-dried Schlenk flask under argon, add activated zinc dust. To this, add a solution of the aryl bromide in anhydrous THF and stir at room temperature until the zinc is consumed (can be initiated with a crystal of iodine).

    • Coupling Reaction: In a separate flame-dried Schlenk flask, add Pd(dba)₂ and SPhos. Add a solution of 2-bromopyridine in anhydrous THF.

    • To the catalyst mixture, add the freshly prepared organozinc reagent via cannula at room temperature.

    • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) for 2-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

The Rise of C-H Activation: A Greener Alternative

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of 2-arylpyridines, avoiding the need for pre-functionalized starting materials.

Mechanism and Causality of Experimental Choices:

This approach involves the direct cleavage of a C-H bond on the pyridine or arene partner and its subsequent functionalization. Often, a directing group is employed to control the regioselectivity of the C-H activation.[9] The choice of catalyst (often palladium or ruthenium) and oxidant is critical. The reaction conditions can be harsher than traditional cross-coupling reactions, but the step-economy offers a significant advantage.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine

  • Materials: Pyridine (as the limiting reagent or solvent), Aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), Anhydrous 1,4-Dioxane.

  • Procedure:

    • In a sealed tube, combine the aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

    • Add anhydrous 1,4-dioxane and then the pyridine.

    • Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.

    • Monitor the reaction by GC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through Celite to remove insoluble salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Comparative Performance Data

MethodTypical Yields (%)Functional Group ToleranceKey AdvantagesKey Disadvantages
Suzuki-Miyaura 70-95Good to ExcellentReadily available and stable reagents, well-established protocols.Can be sensitive to sterically hindered substrates, requires a base.
Stille 60-90ExcellentTolerates a wide range of functional groups, often no base needed.Toxic tin reagents and byproducts, difficult purification.
Negishi 70-95GoodHighly reactive, good for hindered substrates, fast reaction times.Air and moisture sensitive reagents, requires inert conditions.
C-H Activation 50-80Moderate to GoodAtom- and step-economical, avoids pre-functionalization.Often requires harsh conditions, regioselectivity can be a challenge.

Visualizing the Synthetic Pathways

Catalytic Cycles of Cross-Coupling Reactions

Cross_Coupling_Cycles cluster_suzuki Suzuki-Miyaura cluster_stille Stille cluster_negishi Negishi S_Pd0 Pd(0)L_n S_OA Oxidative Addition S_Pd0->S_OA Ar-X S_PdII R-Pd(II)-X S_OA->S_PdII S_TM Transmetalation (Base) S_PdII->S_TM Ar'-B(OR)₂ S_PdII_R R-Pd(II)-R' S_TM->S_PdII_R S_RE Reductive Elimination S_PdII_R->S_RE S_RE->S_Pd0 S_Product R-R' S_RE->S_Product St_Pd0 Pd(0)L_n St_OA Oxidative Addition St_Pd0->St_OA Ar-X St_PdII R-Pd(II)-X St_OA->St_PdII St_TM Transmetalation St_PdII->St_TM Ar'-SnR₃ St_PdII_R R-Pd(II)-R' St_TM->St_PdII_R St_RE Reductive Elimination St_PdII_R->St_RE St_RE->St_Pd0 St_Product R-R' St_RE->St_Product N_Pd0 Pd(0)L_n N_OA Oxidative Addition N_Pd0->N_OA Ar-X N_PdII R-Pd(II)-X N_OA->N_PdII N_TM Transmetalation N_PdII->N_TM Ar'-ZnX N_PdII_R R-Pd(II)-R' N_TM->N_PdII_R N_RE Reductive Elimination N_PdII_R->N_RE N_RE->N_Pd0 N_Product R-R' N_RE->N_Product

Caption: Catalytic cycles for Suzuki, Stille, and Negishi cross-coupling reactions.

Decision-Making Workflow for Synthetic Route Selection

Route_Selection Start Start: Need to Synthesize Functionalized 2-Arylpyridine Precursors Are Pre-functionalized Starting Materials Available? Start->Precursors Toxicity Is Toxicity a Major Concern? Precursors->Toxicity Yes Atom_Economy Is Atom/Step Economy a High Priority? Precursors->Atom_Economy No Functional_Groups Are Sensitive Functional Groups Present? Toxicity->Functional_Groups No Suzuki Suzuki-Miyaura Coupling Toxicity->Suzuki Yes Steric_Hindrance Is Steric Hindrance a Significant Factor? Functional_Groups->Steric_Hindrance No Stille Stille Coupling Functional_Groups->Stille Yes Steric_Hindrance->Suzuki No Negishi Negishi Coupling Steric_Hindrance->Negishi Yes CH_Activation C-H Activation Atom_Economy->CH_Activation

Caption: A decision-making workflow for selecting a synthetic route.

Conclusion: Choosing the Right Tool for the Job

The synthesis of functionalized 2-arylpyridines can be approached through several powerful methodologies. The choice of the optimal route depends on a careful consideration of factors such as the availability of starting materials, the desired functional group tolerance, scalability, and toxicity concerns.

  • Suzuki-Miyaura coupling remains the go-to method for many applications due to its reliability and the vast commercial availability of reagents.

  • Stille coupling offers exceptional functional group tolerance, making it a valuable tool for complex molecule synthesis, provided the toxicity of tin reagents can be managed.

  • Negishi coupling excels in situations where high reactivity is required, particularly for challenging or sterically hindered substrates, but demands rigorous exclusion of air and moisture.

  • C-H activation represents the future of efficient synthesis, offering a more sustainable and atom-economical approach, though it may require more optimization for specific substrates.

By understanding the nuances of each of these synthetic routes, researchers can make informed decisions to efficiently and effectively access the diverse and valuable class of functionalized 2-arylpyridines.

References

A Senior Application Scientist's Guide to Boron Reagents: A Cost-Effectiveness Analysis of MIDA Boronates vs. Traditional Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds in academic and industrial research.[1] The choice of the boron-containing nucleophile is critical to the success of this transformation. For decades, boronic acids have been the workhorse reagents. However, their inherent instability has often been the Achilles' heel of an otherwise robust methodology. The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group presented a paradigm shift, offering a solution to many of the challenges associated with their predecessors.[2][3][4]

This guide provides a comprehensive comparison between traditional boronic acids and MIDA boronates, moving beyond a superficial price-per-gram analysis to a holistic evaluation of cost-effectiveness. We will delve into the causality behind experimental choices, supported by data, to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific synthetic challenges.

The Fundamental Divide: Stability and Handling

The core difference, from which most other advantages stem, is stability. Traditional boronic acids are prone to several decomposition pathways that complicate their use and storage.

  • Protodeboronation: The cleavage of the C–B bond by a proton source, a common side reaction that reduces yield.[5][6]

  • Oxidation: Susceptibility to aerial oxidation, meaning reagents can degrade upon storage.

  • Dehydration: A tendency to form cyclic anhydride trimers known as boroxines.[6] While boroxines can be active in cross-coupling, the variable and often unknown ratio of acid to boroxine in a bottle complicates stoichiometry and reproducibility.

These instabilities mean that boronic acids often require storage under inert atmospheres, frequent purity checks, and can exhibit significant batch-to-batch variability.

MIDA boronates , by contrast, are engineered for stability. The MIDA ligand forms a tridentate chelate with the boron atom, rehybridizing it from a reactive sp² state to a more stable, tetrahedral sp³ state.[7] This structural change effectively "protects" the boron center.

The practical consequences are profound:

  • Exceptional Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture indefinitely, eliminating the need for special handling or storage.[2][4][8][9]

  • Chromatographic Compatibility: Unlike most boronic acids, MIDA boronates are universally compatible with silica gel chromatography.[2][4][8] This dramatically simplifies purification of both the reagents themselves and the reaction mixtures in which they are used, allowing for easy monitoring by thin-layer chromatography (TLC).

This enhanced stability and ease of handling translate directly to cost savings by reducing reagent waste, minimizing the need for repeat experiments due to reagent degradation, and saving valuable researcher time.

The "Slow-Release" Principle: Maximizing Yield with Challenging Substrates

Many desirable building blocks, particularly those involving heteroaromatic and vinyl functionalities, form notoriously unstable boronic acids.[3][5] When used in a cross-coupling reaction, their rapid decomposition often outpaces the desired catalytic cycle, leading to low yields and a prevalence of side products like homocoupled dimers.

MIDA boronates elegantly solve this problem through a "slow-release" mechanism. The MIDA group is stable under the anhydrous conditions of the initial stages of the Suzuki-Miyaura reaction but is designed to be controllably hydrolyzed under mild aqueous basic conditions.[2] This in situ deprotection slowly releases the free boronic acid into the reaction medium at a low, steady concentration.[3][10] This kinetically favors the productive transmetalation step with the palladium catalyst over competing decomposition pathways.[3]

This capability allows for the efficient coupling of substrates that were previously considered challenging or inaccessible, turning potential synthetic failures into high-yielding successes.

G cluster_0 MIDA Boronate Advantage cluster_1 Reaction Pathways MIDA Stable MIDA Boronate (Air-stable, Chromatography-compatible) Deprotection Slow Deprotection (Aqueous Base, e.g., K3PO4) MIDA->Deprotection Reaction Conditions BA Unstable Boronic Acid (Generated in situ at low concentration) Deprotection->BA Coupling Productive Cross-Coupling (Desired Product) BA->Coupling Favored Pathway Decomposition Decomposition Pathways (Protodeboronation, Homocoupling) BA->Decomposition Minimized Pathway

Caption: The "slow-release" mechanism of MIDA boronates.

A Platform for a New Strategy: Iterative Cross-Coupling (ICC)

Perhaps the most transformative advantage of MIDA boronates is their role as enabling reagents for Iterative Cross-Coupling (ICC). This strategy, analogous to the automated synthesis of peptides and oligonucleotides, involves the sequential coupling of bifunctional building blocks to construct complex molecules in a modular fashion.[8][11]

This approach is impossible with traditional boronic acids because their inherent reactivity prevents the selective coupling of one end of a bifunctional molecule while leaving a boronic acid at the other end untouched. The MIDA group, however, acts as a robust protecting group that is stable to a wide range of synthetic conditions, including the anhydrous Suzuki-Miyaura coupling itself.[1][8]

This allows for the design of "haloboronic acid" building blocks, where a halide and a MIDA boronate coexist in the same molecule. One can perform a coupling at the halide position, purify the product, and then deprotect the MIDA boronate to reveal a new boronic acid, ready for the next coupling cycle. This has led to the development of fully automated small molecule synthesizers, fundamentally changing the accessibility of complex molecular architecture.[11]

A Holistic Cost-Effectiveness Analysis

While the upfront cost of a MIDA boronate may be higher than its boronic acid counterpart, a true cost analysis reveals a more nuanced picture. The total cost of a synthetic step is a function of multiple factors:

FeatureTraditional Boronic AcidsMIDA BoronatesCost-Effectiveness Impact
Shelf-Life Variable; prone to degradation.Indefinitely stable on the benchtop.[2]Reduced Waste: MIDA boronates minimize reagent loss from degradation over time.
Handling Often requires inert atmosphere.Standard benchtop handling.Increased Efficiency: Saves time and resources associated with gloveboxes or special handling.
Purification Incompatible with silica gel.Compatible with silica gel.[8]Reduced Labor & Solvent Costs: Simplifies purification, saving hours of labor and liters of solvent.
Reaction Yields Low for unstable substrates.High yields via slow-release.[10]Lower Cost-per-Gram of Product: Higher yields mean less starting material, catalyst, and solvent are consumed to produce the desired amount of product.
Reproducibility Can be low due to purity issues.High; well-defined, crystalline solids.Reduced Failure Rate: Minimizes costly and time-consuming repeat reactions.
Advanced Applications Not suitable for ICC.Enables Iterative Cross-Coupling.[8][11]Enabling Technology: Unlocks synthetic strategies that are otherwise inaccessible, providing immense value beyond direct cost comparison.

The Verdict: The initial investment in a MIDA boronate is frequently offset by significant savings in researcher time, purification costs, and raw materials, and by preventing costly reaction failures. For challenging substrates or multi-step syntheses, MIDA boronates are not just a viable alternative but a superior enabling technology.

Experimental Protocols

The following protocols are provided as validated starting points for utilizing MIDA boronates in your research.

Protocol 1: General Suzuki-Miyaura Cross-Coupling with a MIDA Boronate

This protocol is adapted from established literature procedures for coupling aryl halides with MIDA boronates.[10]

G start Start reagents Combine: - Aryl Halide (1.0 eq) - MIDA Boronate (1.2 eq) - Pd(OAc)2 (5 mol%) - SPhos (10 mol%) - K3PO4 (7.5 eq) start->reagents solvent Add Solvent: 5:1 dioxane/H2O (to 0.07 M) reagents->solvent react Heat Reaction (e.g., 60-100 °C) Monitor by TLC/LCMS solvent->react workup Aqueous Workup (e.g., Dilute with EtOAc, wash with H2O, brine) react->workup purify Purify (Silica Gel Chromatography) workup->purify end Final Product purify->end

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling using a MIDA boronate.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), SPhos (10 mol %), and potassium phosphate (K₃PO₄, 7.5 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen). Add the solvent system (e.g., 5:1 dioxane/H₂O) to achieve the desired concentration (typically 0.07 M with respect to the limiting reagent).

  • Reaction: Heat the mixture to the required temperature (60 °C is a good starting point, but can be increased to 100 °C for less reactive partners).[10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure cross-coupled product.

Protocol 2: Synthesis of a MIDA Boronate from a Boronic Acid

While over 200 MIDA boronates are commercially available, they can also be synthesized. Modern methods utilize MIDA anhydride for a mild and efficient procedure.[12][13][14]

Step-by-Step Methodology:

  • Setup: To a reaction vessel, add the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).

  • Solvent: Add anhydrous dioxane and heat the mixture (e.g., to 80 °C). The MIDA anhydride acts as both the ligand source and an in situ desiccant.[14]

  • Reaction: Stir for the required time (typically 1-4 hours) until the conversion is complete.

  • Isolation: Upon completion, the reaction can often be purified via a simple filtration and precipitation protocol, leveraging the high crystallinity of MIDA boronates.[14] For more challenging substrates, standard silica gel chromatography can be used.

Conclusion

For the modern research scientist, efficiency is paramount. While traditional boronic acids remain valuable tools for simple, robust Suzuki-Miyaura couplings, MIDA boronates represent a technologically superior platform for a wide and growing range of applications. Their exceptional stability, ease of handling, and unique slow-release reactivity profile solve many of the persistent problems that plague their predecessors. When evaluating the true cost of a synthetic route—factoring in time, waste, purification, and the probability of success—the upfront investment in MIDA boronates is often overwhelmingly justified. They are not merely reagents but a strategic solution for accelerating discovery in complex small molecule synthesis.

References

A Comparative Guide to Halogen-Substituted Pyridine Boronic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the myriad of tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[1] Halogen-substituted pyridine boronic acids have emerged as indispensable building blocks in this context, providing access to a vast array of complex nitrogen-containing heterocycles that are prevalent in pharmaceuticals and functional materials.[2]

This guide offers an in-depth comparative analysis of halogen-substituted pyridine boronic acids, focusing on how the nature and position of the halogen and boronic acid substituents dictate their performance in catalysis. We will explore the fundamental mechanistic differences, provide supporting experimental data, and offer practical guidance for selecting the optimal reagent for your synthetic goals.

The Critical Influence of the Halogen: Fluorine vs. Chlorine

The choice of halogen on the pyridine ring—most commonly fluorine or chlorine—fundamentally alters the reactivity profile of the boronic acid and dictates its primary role in a Suzuki-Miyaura coupling. This is rooted in the significant difference in the bond strengths of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds.

2-Fluoropyridine-3-boronic Acid: The Dedicated Nucleophile

The C-F bond is exceptionally strong and generally unreactive under typical Suzuki coupling conditions.[3] Consequently, a molecule like 2-fluoropyridine-3-boronic acid will almost exclusively function as the nucleophilic partner. In the catalytic cycle, its boronic acid group participates in the transmetalation step, transferring the 2-fluoropyridinyl moiety to the palladium center. The fluorine atom's primary role is to exert a strong electron-withdrawing inductive effect, which can influence the nucleophilicity of the boronic acid and the rate of transmetalation.[3]

2-Chloropyridine-3-boronic Acid: A Bifunctional Reagent

In contrast, the C-Cl bond in 2-chloropyridines is weak enough to be activated for oxidative addition to a palladium catalyst, particularly when the pyridine ring is electron-deficient.[3] This allows 2-chloropyridine-3-boronic acid to potentially act as either the nucleophilic partner (via its boronic acid) or the electrophilic partner (via its C-Cl bond). This dual reactivity offers synthetic flexibility but also introduces potential complications, such as self-coupling. To utilize the C-Cl bond as the reactive site, more specialized and robust catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are typically required to facilitate the challenging oxidative addition step.[4]

The following diagram illustrates the decision-making process when selecting between these two reagents based on the desired bond formation.

G start What is the desired bond formation? q1 Introduce a 2-halopyridinyl group onto an aryl/heteroaryl halide? start->q1 q2 Couple an aryl/heteroaryl boronic acid at the 2-position of the pyridine ring? start->q2 a1 Use 2-Fluoropyridine-3-boronic acid (Boronic acid is the reactive site) q1->a1 Yes a3 Use 2-Chloropyridine-3-boronic acid (Boronic acid is the reactive site) q1->a3 Yes a2 Use a 2-chloropyridine derivative (C-Cl bond is the reactive site) q2->a2 Yes note Note: Requires robust catalyst system to activate the C-Cl bond. a2->note

Decision workflow for selecting the pyridine coupling partner.

The Impact of Substituent Position: A Tale of Three Isomers

The position of the boronic acid group relative to the pyridine nitrogen atom significantly influences the reagent's stability and reactivity. This is a critical consideration in experimental design.

The "2-Pyridyl Problem"

A well-documented challenge in Suzuki couplings is the "2-pyridyl problem."[5] When the boronic acid group is at the C2 position, its proximity to the Lewis basic nitrogen atom can lead to two primary side reactions:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalytic species.[4]

  • Protodeboronation: The nitrogen atom can facilitate the facile loss of the boronic acid group through protonolysis, reducing the concentration of the active nucleophile.[1]

These issues often result in lower yields and require carefully optimized conditions or more stable boronic acid surrogates like pinacol esters or MIDA boronates.[6]

3- and 4-Pyridylboronic Acids: Enhanced Stability and Reactivity

In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to the side reactions that plague their 2-pyridyl counterparts.[5] Studies on unsubstituted pyridylboronic acids have shown that while the 2-isomer gives a "modest" yield when coupled with 4-bromoanisole, the 3- and 4-isomers provide "good" yields under similar conditions.[5] This suggests that 2-chloro-3-pyridineboronic acid and 2-chloro-4-pyridineboronic acid are both expected to be competent and effective coupling partners.

The primary difference between the 3- and 4-isomers lies in the interplay of steric and electronic effects. In the 3-isomer, the boronic acid is situated between the nitrogen and the chlorine, which may lead to more complex steric interactions compared to the 4-isomer, where these groups are further apart.[5] The choice between them may depend on the specific steric demands of the coupling partners.

Quantitative Performance Comparison

While direct, head-to-head comparative studies under identical conditions are not always available in the literature, we can synthesize data from various sources to provide a performance overview. The following table summarizes representative yields for Suzuki-Miyaura couplings involving different halogen-substituted pyridine boronic acids.

Pyridine Boronic AcidCoupling PartnerCatalyst SystemBase / SolventYield (%)Reference
2-Chloro-3-aminopyridinePhenylboronic acidPd[PPh₃]₄aq. Na₂CO₃ / Toluene/EtOH/H₂O86%[7]
2,6-DichloropyridineHeptyl pinacol boronic esterPd(OAc)₂ / Ad₂PⁿBuK₃PO₄ / Dioxane/H₂O95%[2]
3-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃ / DMEGood[5]
4-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃ / DMEGood[5]
2-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃ / DMEModest[5]
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄ / Dioxane/H₂O82%[8][9]
3-Pyridyl boronic esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄ / Dioxane/H₂OModest[10]

*Note: These examples use a chloropyridine as the electrophile, which provides a strong indication of the expected reactivity and yields when a chloropyridine boronic acid is used as the nucleophile under optimized conditions.

Experimental Protocols and Methodologies

Reproducibility is key in scientific research. The following sections provide a detailed, generalized protocol for a Suzuki-Miyaura coupling reaction and a visualization of the underlying catalytic mechanism.

Generalized Experimental Protocol

This procedure is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the halogen-substituted pyridine boronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1–2 mol%) and the appropriate ligand (e.g., SPhos, XPhos, PPh₃, 2–4 mol%). For activating C-Cl bonds, bulky, electron-rich phosphine ligands are often preferred.[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time (2–24 hours), monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The following diagram outlines this generalized workflow.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add solid reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B 2. Seal vessel A->B C 3. Purge with inert gas (Argon or Nitrogen) B->C D 4. Add degassed solvent C->D E 5. Heat to 80-110 °C D->E F 6. Stir for 2-24 hours E->F G 7. Monitor progress (TLC, LC-MS) F->G H 8. Cool to room temp. G->H I 9. Organic extraction H->I J 10. Dry and concentrate I->J K 11. Column chromatography J->K

A generalized workflow for Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimization. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2)  + Ar-X Ar-X Aryl Halide Oxidative\nAddition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2)  + R-B(OH)2  (Base) R-B(OH)2 Boronic Acid Transmetalation Transmetalation Base Base Ar-Pd(II)-R(L2)->Pd(0)L2  - Ar-R Reductive\nElimination Reductive Elimination Ar-R Coupled Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, promoting the transfer of the organic group to the palladium center.[11]

Conclusion and Recommendations

The selection of a halogen-substituted pyridine boronic acid for catalytic applications is a nuanced decision that hinges on the desired synthetic outcome and an understanding of the underlying reactivity principles.

  • For introducing a 2-halopyridinyl moiety , both fluoro- and chloro-substituted boronic acids are effective nucleophiles. The choice may depend on the desired electronic properties of the final product.

  • To perform a coupling at the C-Cl bond , a 2-chloropyridine derivative must be used as the electrophile, often requiring highly active catalyst systems with specialized ligands.

  • To avoid issues of catalyst inhibition and protodeboronation , 3- and 4-pyridylboronic acids are generally superior choices over their 2-pyridyl counterparts, often providing higher and more reliable yields.

By carefully considering the interplay of halogen identity and substituent position, researchers can harness the full potential of these versatile reagents to accelerate discovery in drug development and materials science.

References

A Researcher's Guide to the Computational Analysis of Transition States in Suzuki Reactions with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, due to its remarkable ability to form carbon-carbon bonds.[1][2] Despite its widespread use, couplings involving heteroaryl boronic acids, such as those derived from pyridine, present unique challenges. These challenges, including slow transmetalation rates and competing protodeboronation pathways, necessitate a deeper mechanistic understanding to optimize reaction conditions.[3]

Computational chemistry, leveraging tools like Density Functional Theory (DFT), has become indispensable for dissecting complex reaction mechanisms at an atomic level.[4][5][6] This guide provides a comparative analysis of computational approaches for studying the transition states of Suzuki reactions involving pyridine boronic acids, offering insights for researchers, scientists, and drug development professionals aiming to harness these powerful predictive tools.

The Suzuki Catalytic Cycle: A Computational Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X).

  • Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This is often the most complex and rate-determining step.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst.

Computational modeling allows for the characterization of the intermediates and, crucially, the transition states (TS) for each step, providing a detailed energy profile of the reaction pathway.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)(X)L2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)R'L2 Ar-Pd(II)(R')L2 ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'-B(OH)2) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination (Ar-R') ArR' Ar-R' ArX Ar-X R'B(OH)2 R'-B(OH)2 + Base Workflow start 1. Build Initial Structures (Reactants, Products, TS Guess) opt_react 2a. Geometry Optimization (Reactants/Intermediates) start->opt_react opt_prod 2b. Geometry Optimization (Products) start->opt_prod ts_search 4. Transition State (TS) Search (e.g., QST2, QST3, Berny) start->ts_search freq_react 3a. Frequency Calculation (Confirm Minimum: 0 Imaginary Frequencies) opt_react->freq_react opt_react->ts_search freq_prod 3b. Frequency Calculation (Confirm Minimum: 0 Imaginary Frequencies) opt_prod->freq_prod opt_prod->ts_search freq_ts 5. TS Frequency Calculation (Confirm TS: 1 Imaginary Frequency) ts_search->freq_ts irc 6. Intrinsic Reaction Coordinate (IRC) (Confirm TS connects reactants and products) freq_ts->irc energy 7. Single Point Energy Calculation (Higher level of theory for accuracy) irc->energy

References

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 2-Chloro-5-cyanopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and innovators in the field of drug development, our work is predicated on precision, safety, and responsibility. The reagents we handle, such as the versatile building block 2-Chloro-5-cyanopyridine-3-boronic acid, are instrumental to our progress. However, their lifecycle extends beyond the reaction flask. A comprehensive understanding of their proper disposal is not merely a regulatory formality but a cornerstone of a safe, ethical, and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of this compound and its associated waste, ensuring the protection of personnel, the environment, and the integrity of our research operations.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a multi-functional molecule, and its hazards are derived from its constituent parts: the chlorinated pyridine ring, the nitrile group, and the boronic acid moiety. Based on data from analogous compounds, it must be treated as a hazardous substance.[1][2][3]

Hazard Identification

The primary hazards associated with this compound are summarized below. This information is critical for risk assessment and dictates the necessary safety precautions.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Avoid generating dust. Handle exclusively in a chemical fume hood. Prevent all direct contact.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Use chemical safety goggles or a face shield.
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]Ensure adequate ventilation and use respiratory protection if necessary.

This data is synthesized from safety data sheets for structurally related compounds.

Required Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal operations involving this compound must be conducted with the following protective measures in place:

  • Engineering Controls : All work must be performed within a certified chemical fume hood to minimize inhalation risk.[5] An emergency eyewash station and safety shower must be readily accessible.[1][5]

  • Eye and Face Protection : Wear chemical safety goggles as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection : Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for integrity before use and change them immediately if contamination occurs.[6]

  • Body Protection : A fully buttoned lab coat must be worn to protect against skin exposure.[1]

Part 2: Comprehensive Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste . Under no circumstances should this compound or its solutions be discarded down the drain or in regular solid waste receptacles.[2][7]

Waste Segregation: The First Line of Defense

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.

  • Incompatibilities : This waste stream must be kept separate from strong oxidizing agents and strong acids.[1][5] The rationale for separating it from strong acids is to prevent a potential reaction with the nitrile group that could release toxic hydrogen cyanide gas.

  • Dedicated Waste Stream : Unless otherwise directed by your institution's Environmental Health and Safety (EHS) office, create a dedicated waste stream for this compound and its directly associated waste.[7]

Step-by-Step Waste Collection

The collection process must be systematic and meticulous, accounting for all forms of waste generated.

Step 1: Solid Waste Collection

  • Collect unused or expired this compound, contaminated weighing paper, spatulas, and disposable labware in a dedicated, sealable container made of a compatible material like high-density polyethylene (HDPE).[2]

  • Contaminated PPE, such as gloves and disposable wipes, should also be placed in this container or a designated hazardous waste bag.[2]

Step 2: Liquid Waste Collection

  • If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[7]

  • Ensure the container has a secure, leak-proof cap. Do not overfill containers; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.[8]

Step 3: Decontamination of Empty Containers

  • Empty containers that held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste.[7]

  • Triple Rinse Protocol :

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate is considered acutely hazardous and MUST be collected and added to your liquid hazardous waste container.[7][9]

    • Collect the second and third rinses in the same hazardous waste container.

    • After the final rinse, allow the container to air dry completely in the back of the fume hood.

    • Once clean and dry, deface or remove the original label to prevent confusion. The container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[7]

Part 3: Waste Storage and Labeling

Proper storage and labeling are mandated by regulatory bodies and are essential for the safety of all laboratory personnel and waste handlers.

  • Container Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" .[2] The label must also include:

    • The full chemical name: "this compound" and any solvents present.

    • The approximate quantities or concentration.

    • The date of waste generation.[2]

  • Storage Location : Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[7] The storage area should have secondary containment to control any potential leaks and must be away from incompatible materials.[2]

Part 4: Final Disposal and Logistics

The final stage of disposal involves the transfer of custody to authorized professionals.

  • Institutional EHS : Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Recommended Disposal Method : The preferred final disposal method for halogenated organic compounds like this is typically high-temperature incineration at a licensed chemical destruction plant.[2][10] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Visualization: Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management and disposal of waste containing this compound.

G cluster_prep Phase 1: Preparation cluster_sort Phase 2: Segregation & Collection cluster_decon Phase 3: Decontamination cluster_final Phase 4: Final Disposition start Waste Generation (Solid, Liquid, or Container) ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid container Empty Reagent Container waste_type->container Container store Store Sealed Container in Designated Satellite Area solid_waste->store liquid_waste->store triple_rinse Triple Rinse with Appropriate Solvent container->triple_rinse collect_rinse Collect All Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinse dispose_container Dispose of Clean, Dry Container in Lab Glass/Plastic Waste collect_rinse->dispose_container contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-cyanopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Chloro-5-cyanopyridine-3-boronic acid demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the chemical's specific hazards. Understanding the why behind each safety protocol is the foundation of a truly secure laboratory environment. This document provides the essential, immediate safety and logistical information for handling this compound, ensuring that every step, from preparation to disposal, is conducted with the highest level of protection.

Hazard Assessment: Deconstructing the Risk Profile

To determine the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its risk profile by examining its structural components: a chlorinated pyridine ring, a cyano group, and a boronic acid moiety.

  • Chlorinated Pyridine Core: Pyridine and its derivatives are known for their potential toxicity and ability to be absorbed through the skin.[1] The chloro- and cyano- substitutions can further modify this reactivity and toxicity. Safety data for the closely related 2-Chloro-5-cyanopyridine indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[2][3]

  • Boronic Acid Group: Boronic acids as a class are known to cause skin, eye, and respiratory irritation.[4][5][6]

  • Cyano Group: The presence of a nitrile (cyano) group warrants caution, as related compounds can be toxic.

This composite hazard profile necessitates a multi-faceted approach to PPE, designed to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Table 1: GHS Hazard Classification for Structurally Related Compounds

Hazard Statement Description Associated Component Source
H302 Harmful if swallowed 2-Chloro-5-cyanopyridine [2][3][7]
H312 Harmful in contact with skin 2-Chloro-5-cyanopyridine [2][3][7]
H332 Harmful if inhaled 2-Chloro-5-cyanopyridine [2][3][7]
H315 Causes skin irritation 2-Chloro-5-cyanopyridine, Boronic Acids [2][3][5][7]
H319 Causes serious eye irritation 2-Chloro-5-cyanopyridine, Boronic Acids [2][3][5][7]

| H335 | May cause respiratory irritation | 2-Chloro-5-cyanopyridine, Boronic Acids |[2][3][5][7] |

Core Directive: Engineering Controls and Personal Protective Equipment

The hierarchy of controls prioritizes eliminating hazards at their source.[8] When handling solid or dissolved this compound, all operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[4][9][10] PPE serves as the critical final barrier between the researcher and the chemical.

Primary Engineering Control
  • Chemical Fume Hood: All handling, weighing, and solution preparation must be performed inside a properly functioning chemical fume hood.[4][10] This is non-negotiable for protecting against inhalation of the fine powder or aerosols.

Essential Personal Protective Equipment
  • Eye and Face Protection:

    • Requirement: Wear tightly fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][11]

    • Rationale: This compound is classified as a serious eye irritant.[2][3][5] Standard safety glasses do not provide a sufficient seal to protect from fine dusts or splashes.

  • Skin and Body Protection:

    • Gloves: Use chemical-resistant nitrile or neoprene gloves.[9][10] Always check the manufacturer's glove compatibility chart. A double-gloving technique is recommended, especially during weighing and transfer operations. Contaminated gloves should be disposed of as hazardous waste.[4]

    • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin.[4][9] For larger quantities or tasks with a higher splash potential, consider an impervious apron.

  • Respiratory Protection:

    • Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.[3]

    • Emergency or High-Risk Scenarios: If a fume hood is not available, or in the event of a large spill where exposure limits may be exceeded, a NIOSH-approved respirator with the appropriate cartridges must be used.[5][7] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.[1]

Operational and Disposal Plans

A safe experiment is a well-planned one. The following step-by-step protocols provide direct guidance for key operational stages.

Experimental Workflow and PPE Selection Logic

The level of risk, and therefore the required PPE, can vary based on the specific task. The following diagram outlines the decision-making process for ensuring adequate protection at each stage of the experimental workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_cleanup Cleanup & Disposal Phase Start Start: Retrieve Chemical from Storage Weigh Weigh Solid Compound Start->Weigh Inside Fume Hood Prep_Solution Prepare Solution Weigh->Prep_Solution Double Gloves Recommended Spill Spill Management Weigh->Spill Reaction Reaction Setup & Monitoring Prep_Solution->Reaction Prep_Solution->Spill Workup Aqueous Workup & Extraction Reaction->Workup Reaction->Spill Workup->Spill Waste Waste Disposal Workup->Waste Spill->Waste Follow Spill Protocol Decon Decontaminate Glassware & Work Area Waste->Decon End End: Doff PPE & Wash Hands Decon->End _ppe1 Core PPE: - Fume Hood - Goggles - Lab Coat - Nitrile Gloves

Caption: PPE selection workflow for handling this compound.

Protocol 1: Step-by-Step PPE Donning and Doffing
  • Donning (Putting On):

    • Perform a risk assessment of the planned work.[12]

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on chemical safety goggles.

    • Put on the first pair of nitrile gloves.

    • If double-gloving, put on the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves (if applicable) and dispose of them in the designated hazardous waste container.

    • Remove the lab coat by rolling it outwards and away from the body, avoiding contact with the contaminated exterior. Place it in a designated area for lab laundry.

    • Remove safety goggles.

    • Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water.[12]

Protocol 2: Safe Handling and Disposal
  • Handling:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Don all required PPE as per Protocol 1.

    • Carefully weigh the solid compound on weighing paper or in a tared container, avoiding the creation of dust.

    • Transfer the solid to the reaction vessel. If preparing a solution, slowly add the solvent to the solid.

    • Keep the container tightly closed when not in use.[7][10]

  • Disposal:

    • Chemical Waste: All unreacted solid and solutions containing this compound must be treated as hazardous waste.[4][13]

    • Solid Waste: Collect unused chemical and contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in a designated, sealable container clearly labeled "Hazardous Waste" with the full chemical name.[4]

    • Liquid Waste: Collect all solutions in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]

    • Empty Containers: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. The first rinseate must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinses can also be added to the waste container. After air-drying completely in the fume hood, deface the original label, and dispose of the container according to institutional guidelines.

    • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until collection by Environmental Health and Safety (EHS) personnel.[4]

By adhering to these rigorous safety protocols, we can confidently and responsibly advance our research while ensuring the well-being of ourselves and our colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.